SCH 58261
Description
Role as a Selective Adenosine (B11128) A2A Receptor Antagonist
A primary characteristic of SCH 58261 is its high potency and selectivity as a competitive antagonist for the adenosine A2A receptor (A2AR). Research has consistently demonstrated its strong binding affinity for A2ARs, typically in the low nanomolar range. For instance, studies have reported Ki values around 1.3 nM and IC50 values of 15 nM for A2AR antagonism. rndsystems.commedchemexpress.comtocris.combio-techne.com
Crucially, this compound exhibits significant selectivity over other adenosine receptor subtypes, including A1, A2B, and A3 receptors. This selectivity profile is vital for isolating the effects mediated specifically through A2ARs in complex biological systems. Reported selectivity ratios demonstrate this, with this compound showing considerably higher affinity for A2AR compared to A1, A2B, and A3 receptors. rndsystems.commedchemexpress.comtocris.combio-techne.com For example, selectivity ratios of 323-fold over A1, 53-fold over A2B, and 100-fold over A3 receptors have been reported. rndsystems.commedchemexpress.comtocris.combio-techne.com Other data indicates even higher selectivity, exceeding 1000-fold against A1 and A3 receptors and over 8000-fold against A2B receptors in some assays. mdpi.com
This high selectivity has made this compound an indispensable tool for researchers aiming to understand the specific functions and signaling pathways mediated by A2ARs without confounding effects from interactions with other adenosine receptor subtypes.
Historical Context and Development as a Research Tool
The development of this compound emerged from the search for potent and selective non-xanthine antagonists of adenosine receptors. Prior to compounds like this compound, xanthine (B1682287) derivatives were the primary adenosine receptor antagonists available for research, but they often lacked the desired selectivity among the receptor subtypes. nih.govingentaconnect.com
This compound was characterized in the mid-1990s and quickly recognized for its favorable pharmacological profile, particularly its high affinity and selectivity for the A2A receptor. nih.govresearchgate.net This made it a significant advancement in the field, providing researchers with a more precise tool to probe A2AR function. Its introduction facilitated numerous studies investigating the physiological roles of A2ARs in various tissues, including the brain (especially the striatum), coronary arteries, and immune cells like neutrophils. nih.govahajournals.orgnih.govnih.gov
As a research tool compound, this compound has been extensively used in both in vitro and in vivo studies to explore the involvement of A2ARs in a wide range of biological processes and disease models. guidetopharmacology.orgguidetopharmacology.org This includes investigations into neurological disorders such as Parkinson's disease, where A2ARs in the basal ganglia play a crucial role in motor function and interact with the dopaminergic system. ingentaconnect.comguidetopharmacology.orgguidetopharmacology.orgwikipedia.orgresearchgate.netnih.gov It has also been used to study the mechanism of action of caffeine (B1668208), demonstrating the significant contribution of A2AR blockade to caffeine's stimulant effects. wikipedia.org Furthermore, research using this compound has explored its potential in areas like neuroprotection, inflammation, and even in models of cancer. rndsystems.commedchemexpress.commerckmillipore.comoup.comnih.govnih.gov
Structural Relationship to Next-Generation A2A Antagonists
This compound belongs to the pyrazolo[4,3-e] ahajournals.orgwikipedia.orgCurrent time information in Walsh County, US.triazolo[1,5-c]pyrimidine class of compounds. Its core tricyclic structure and specific substitutions, such as the 2-furanyl group and the 7-(2-phenylethyl) substituent, contribute to its potent and selective A2AR antagonism. tocris.comwikipedia.orgcaymanchem.com
The structure of this compound has served as a foundation for the design and synthesis of subsequent generations of A2A receptor antagonists. mdpi.comunife.itresearchgate.net Medicinal chemistry efforts have focused on modifying the this compound scaffold to improve properties such as metabolic stability, oral bioavailability, and further refine selectivity or explore polypharmacology. nih.govunife.it
An example of a next-generation antagonist structurally related to this compound is preladenant (B1679076) (also known as SCH 420814 or MK-3814). mdpi.comnih.gov Preladenant was developed by adding hydrophilic groups to the side chain of this compound to enhance its physicochemical and pharmacokinetic properties, including improved oral activity. mdpi.com These modifications aimed to build upon the potent and selective A2AR antagonism demonstrated by this compound, leading to compounds with potentially better drug-like characteristics for therapeutic development. mdpi.com The ongoing development of A2AR antagonists often involves exploring structural variations around the core motifs found in compounds like this compound, highlighting its importance as a foundational structure in this class of ligands. researchgate.netunife.itresearchgate.netmdpi.com
Detailed research findings on this compound's binding characteristics provide valuable data.
| Parameter | Value | Tissue/Preparation | Reference |
| Ki (A2A Receptor) | 1.3 nM | Not specified | rndsystems.comtocris.com |
| Ki (A2A Receptor) | 0.6 nM | Not specified | mdpi.com |
| IC50 (A2A Receptor) | 15 nM | Not specified | medchemexpress.comcenmed.com |
| Kd ([3H]-SCH 58261) | 0.70 nM | Rat striatal membranes | nih.gov |
| Bmax ([3H]-SCH 58261) | 971 fmol/mg protein | Rat striatal membranes | nih.gov |
| Kd ([3H]-SCH 58261) | 2.19 nM | Porcine coronary arteries | ahajournals.org |
| Kd ([3H]-SCH 58261) | 1.20 nM | Porcine striatal membranes | ahajournals.org |
| Kd ([3H]-SCH 58261) | 0.81 nM | PC12 cell membranes | ahajournals.org |
| Kd ([3H]-SCH 58261) | 1.34 nM | Human neutrophil membranes | nih.gov |
| Bmax ([3H]-SCH 58261) | 75 fmol/mg protein | Human neutrophil membranes | nih.gov |
This data illustrates the high affinity of this compound for the A2A receptor across different tissue types and species, reinforcing its utility as a reliable probe for A2AR studies. The competitive nature of its antagonism has been demonstrated in both binding and functional assays. nih.gov
Further research findings highlight the selectivity of this compound.
| Receptor Subtype | Selectivity Ratio (vs A2A) | Reference |
| A1 | 323-fold | rndsystems.commedchemexpress.comtocris.combio-techne.com |
| A2B | 53-fold | rndsystems.commedchemexpress.comtocris.combio-techne.com |
| A3 | 100-fold | rndsystems.commedchemexpress.comtocris.combio-techne.com |
| A1 | 478-fold | mdpi.com |
| A2B | 8351-fold | mdpi.com |
| A3 | >10,000-fold | mdpi.com |
These selectivity profiles underscore why this compound is considered a highly selective A2A receptor antagonist and a valuable asset for research requiring precise targeting of this receptor subtype.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-yl)-10-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c19-18-22-16-13(11-20-24(16)9-8-12-5-2-1-3-6-12)17-21-15(23-25(17)18)14-7-4-10-26-14/h1-7,10-11H,8-9H2,(H2,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLPKQYUXOEJIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166799 | |
| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160098-96-4 | |
| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160098-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sch 58261 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160098964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCH 58261 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCH-58261 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4309023MAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Pharmacological Characterization
Adenosine (B11128) A2A Receptor Binding Kinetics and Thermodynamics
Studies utilizing the tritiated form of Sch 58261, [³H]-Sch 58261, have provided detailed insights into its binding to A2A receptors.
Equilibrium Dissociation Constants
Equilibrium saturation binding experiments have consistently shown that [³H]-Sch 58261 binds to a single class of high-affinity sites in various preparations known to express A2A receptors. The equilibrium dissociation constant (Kd) values reported for [³H]-Sch 58261 binding demonstrate its high affinity for the A2A receptor.
| Preparation | Kd (nM) | Reference |
| Human lymphocyte membranes | 0.85 | unife.itnih.gov |
| Porcine coronary arteries | 2.19 | ahajournals.orgahajournals.org |
| Porcine striatum | 1.20 | ahajournals.orgahajournals.org |
| PC12 cells | 0.81 | ahajournals.orgahajournals.org |
| Rat striatal membranes | 0.70 | nih.govnih.gov |
| Human melanoma A375 cell line | 5.1 | gazi.edu.tr |
| Human cloned A2A receptors (CHO cells) | 2.3 | nih.gov |
| Human neutrophil membranes | 1.34 | nih.gov |
Kinetic experiments have also been performed, and the Kd values calculated from association and dissociation rates have shown good agreement with those obtained from equilibrium saturation studies. For instance, kinetic Kd values for [³H]-Sch 58261 binding were reported as 2.42 nM for porcine coronary arteries, 1.01 nM for porcine striatum, and 0.40 nM for PC12 cells. ahajournals.org
Receptor Density and Capacity
Saturation binding experiments also provide information about the maximum number of binding sites (Bmax), which represents the receptor density or capacity in the membrane preparation.
| Preparation | Bmax (fmol/mg protein) | Reference |
| Human lymphocyte membranes | 35 | unife.itnih.gov |
| Porcine coronary arteries | 900 ± 61 | ahajournals.org |
| Porcine striatum | 892 ± 35 | ahajournals.org |
| PC12 cells | 959 ± 76 | ahajournals.org |
| Rat striatal membranes | 971 | nih.govnih.gov |
| Human melanoma A375 cell line | 220 | gazi.edu.tr |
| Human cloned A2A receptors (CHO cells) | 526 | nih.gov |
| Human neutrophil membranes | 75 | nih.gov |
| Human Platelets | 9862 | ahajournals.org |
The specific binding of [³H]-Sch 58261 has been reported to be high, often exceeding 65% to 90% of total binding at the Kd concentration, indicating efficient labeling of A2A receptors. ahajournals.orgahajournals.orgnih.gov
Radioligand Binding Profiles
[³H]-Sch 58261 has proven to be a valuable radioligand for characterizing A2A receptors due to its high affinity and selectivity. nih.govahajournals.orgnih.govnih.gov Its specific binding is saturable, reversible, and dependent on protein concentration. nih.govnih.gov Competition binding experiments with various adenosine receptor agonists and antagonists have confirmed that [³H]-Sch 58261 labels sites with a pharmacological profile consistent with the A2A receptor subtype. unife.itnih.govahajournals.orgnih.govnih.govnih.gov The rank order of potency of competing ligands in displacing [³H]-Sch 58261 binding aligns with the known affinities of these compounds for the A2A receptor. unife.itnih.govahajournals.orgnih.govnih.govnih.gov
Thermodynamic studies have indicated that [³H]-Sch 58261 binding to A2A receptors in human lymphocytes and neutrophils is entropy and enthalpy-driven, which is consistent with the thermodynamic behavior observed for antagonists binding to rat striatal A2A receptors. unife.itnih.govnih.gov
Receptor Selectivity and Specificity
A key characteristic of this compound is its high selectivity for the adenosine A2A receptor over other adenosine receptor subtypes and other neurotransmitter receptors. abcam.commedchemexpress.comtocris.comrndsystems.comcaymanchem.com
Comparative Antagonism of Adenosine Receptor Subtypes (A1, A2B, A3)
This compound demonstrates significantly lower affinity for adenosine A1, A2B, and A3 receptors compared to its affinity for the A2A receptor. abcam.commedchemexpress.comtocris.comrndsystems.comcaymanchem.com
Reported Ki values highlight this selectivity:
| Receptor Subtype | Ki (nM) | Selectivity vs A2A | Reference |
| A2A | 1-2 | 1x | abcam.com |
| A1 | 289 | 145-289x | abcam.com |
| A3 | >10000 | >5000x | abcam.com |
Other sources provide similar selectivity ratios:
| Receptor Subtype | Selectivity vs A2A | Reference |
| A1 | 323x | medchemexpress.comtocris.comrndsystems.comcenmed.comfishersci.nl |
| A2B | 53x | medchemexpress.comtocris.comrndsystems.comcenmed.comfishersci.nl |
| A3 | 100x | medchemexpress.comtocris.comrndsystems.comcenmed.comfishersci.nl |
Studies comparing this compound with other A2A antagonists like CGS 15943 and ZM 241385 have shown that this compound exhibits weaker affinity for A1 receptors and negligible interaction with A2B and A3 receptors, positioning it as one of the most selective A2A antagonists available. nih.gov
Absence of Significant Interaction with Other Neurotransmitter Receptors
Beyond adenosine receptors, this compound has been shown to have no significant interaction with other neurotransmitter receptors at concentrations up to 1 µM. scispace.com This high specificity is crucial for its use as a research tool to isolate the effects mediated specifically by the A2A receptor without confounding interactions with other signaling pathways.
The interaction between adenosine and dopamine (B1211576) systems, particularly the antagonistic interaction between A2A and dopamine D2 receptors, is well-documented. physiology.orgmdpi.compnas.orgfrontiersin.org this compound, as a selective A2A antagonist, has been used to investigate this interaction. Studies have shown that this compound can counteract the effects mediated through dopamine D2 receptors, further supporting its specific action on the adenosine A2A receptor. mdpi.compnas.orgresearchgate.net
Functional Mechanisms of Adenosine A2A Receptor Antagonism
This compound exerts its pharmacological effects by blocking the activity of the adenosine A2A receptor. As a competitive antagonist, it binds to the same site as endogenous adenosine or A2A receptor agonists, preventing their activation of the receptor. rndsystems.comresearchgate.netmedchemexpress.comtocris.comnih.govcenmed.com This blockade disrupts the downstream signaling cascades typically initiated by A2AR activation.
Modulation of G Protein-Coupled Signaling Pathways (e.g., cAMP Accumulation)
Adenosine A2A receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to Gs proteins. abcam.comashpublications.org Activation of A2ARs by agonists leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular production of cyclic adenosine monophosphate (cAMP). ashpublications.orgahajournals.orgahajournals.org this compound, as an A2AR antagonist, inhibits this process. By blocking the A2AR, it prevents the activation of Gs proteins and the subsequent increase in adenylyl cyclase activity, thereby attenuating or blocking the agonist-induced accumulation of cAMP. ashpublications.orgahajournals.orgahajournals.org
Studies in PC12 cells have shown that this compound competitively attenuates the increase in cAMP accumulation induced by the A2A receptor agonist CGS 21680. ahajournals.org The potency of this compound in this functional assay is consistent with its binding affinity for the A2A receptor. ahajournals.org While A2A receptor activation typically increases cAMP, the effect of antagonists like this compound is to prevent this increase by blocking agonist binding. In some contexts, such as human retinal endothelial cells, while a non-selective adenosine agonist (NECA) increases cAMP, the effect is primarily mediated by A2B receptors, and this compound does not significantly inhibit this increase at tested concentrations. ahajournals.org However, in systems where A2A receptors are the primary mediators of cAMP increase, this compound effectively blocks this response. ashpublications.orgahajournals.org
Competitive Inhibition of A2A Receptor Agonist-Induced Responses
This compound acts as a competitive antagonist, meaning it competes with A2A receptor agonists for binding to the receptor site. rndsystems.comresearchgate.netmedchemexpress.comtocris.comnih.govcenmed.com This competitive interaction can be demonstrated in functional assays where the antagonist shifts the dose-response curve of an agonist to the right without affecting the maximal response. Studies have shown that this compound competitively antagonizes the effects induced by selective A2A adenosine agonists like CGS 21680 in various biological systems. researchgate.netnih.gov This competitive nature is a key aspect of its pharmacological profile and contributes to its utility as a research tool for specifically probing A2A receptor function. researchgate.net
Influence on Cellular Functional Assays (e.g., Platelet Aggregation, Vascular Relaxation)
Adenosine A2A receptors are involved in regulating various cellular functions, including platelet aggregation and vascular tone. Activation of A2A receptors on platelets leads to an increase in cAMP and subsequent inhibition of platelet aggregation. researchgate.netnih.govashpublications.orgahajournals.orgresearchgate.netnih.gov this compound, by blocking platelet A2A receptors, can inhibit the effects of A2A agonists on platelet aggregation. Studies have shown that this compound inhibits the effect of A2A agonists like CGS 21680 or HE-NECA on platelet aggregation. researchgate.netnih.govahajournals.orgnih.gov This indicates that this compound can modulate platelet function by preventing A2AR-mediated anti-aggregatory signals. researchgate.netnih.govashpublications.orgahajournals.orgnih.gov
| Compound | Effect on Platelet Aggregation Induced by ADP | Effect on Platelet cAMP Levels | Reference |
| Adenosine | Inhibition (Dose-dependent) | Elevation (Dose-dependent) | ashpublications.org |
| NECA | Inhibition (Dose-dependent) | Elevation (Dose-dependent) | ashpublications.org |
| CGS 21680 | Inhibition | Elevation | ashpublications.org |
| This compound | Blocks NECA inhibition | Blocks NECA elevation | ashpublications.org |
In the vasculature, A2A receptors are known to mediate vasorelaxation in certain blood vessels. researchgate.netnih.govphysiology.orgphysiology.orgeur.nlnih.gov this compound has been shown to antagonize the vasorelaxant effects induced by A2A receptor agonists in isolated blood vessels, such as porcine coronary arteries and mouse aortas. researchgate.netnih.govphysiology.orgeur.nlnih.gov This demonstrates that this compound can influence vascular tone by blocking A2AR-mediated relaxation pathways. researchgate.netnih.govphysiology.orgeur.nlnih.gov
| Vessel Type | Agonist Used | Effect of Agonist | Effect of this compound (Antagonist) | Reference |
| Porcine Coronary Artery | CGS 21680 | Relaxation | Antagonism | researchgate.netnih.gov |
| Bovine Coronary Artery | NECA, CGS 21680 | Vasorelaxation | Antagonism | ahajournals.org |
| Porcine Coronary Artery | NECA, CGS 21680 | Vasorelaxation | Antagonism | ahajournals.org |
| Mouse Aorta (sEH-/-) | NECA | Relaxation | Blockade | physiology.orgnih.gov |
| Mouse Aorta (sEH-/-) | CGS 21680 | Relaxation | Blockade | physiology.orgnih.gov |
| Porcine Coronary Artery (denuded) | Up4A | Relaxation | Attenuation | eur.nl |
Intracellular Signaling Cascades Modulated by A2A Receptor Blockade
Beyond the direct modulation of cAMP, A2A receptor antagonism by this compound can influence various other intracellular signaling pathways.
Effects on MAPK Pathways (e.g., p38, ERK1/2, JNK)
Mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, are crucial signaling molecules involved in diverse cellular processes. Adenosine A2A receptor activation can influence MAPK pathways, and conversely, A2AR blockade can modulate their activity.
Studies in models of cerebral ischemia have shown that this compound treatment reduces the activation (phosphorylation) of p38 MAPK in the ischemic striatum and cortex. capes.gov.broup.comnih.gov This suggests that A2AR activation contributes to p38 MAPK phosphorylation in this context, and its blockade by this compound can mitigate this effect. capes.gov.broup.comnih.gov Inhibition of p38 MAPK is implicated in the neuroprotective effects observed with A2AR antagonism in ischemic conditions. capes.gov.brnih.govjneurosci.org
The effect of this compound on JNK MAPK appears to be context-dependent. In cultured hippocampal neurons exposed to amyloid-beta, A2AR blockade with this compound abolished the amyloid-beta-induced p38 MAPK phosphorylation but increased JNK phosphorylation. jneurosci.org However, in a rat model of cerebral ischemia, this compound reduced JNK MAPK activation in the ischemic striatum, particularly in oligodendrocytes. oup.comnih.gov This suggests that the influence of A2AR antagonism on JNK signaling can vary depending on the cell type and pathological condition.
Regarding ERK1/2 MAPK, studies in cerebral ischemia models have shown that while ERK1/2 is activated, this compound did not affect its activation in the ischemic striatum. capes.gov.broup.com In human retinal endothelial cells, neither a selective A2A agonist nor antagonist significantly affected cAMP accumulation, suggesting that in these cells, A2A receptors might not be strongly coupled to the canonical cAMP/ERK pathway or that other pathways are dominant. ahajournals.org However, other research indicates that A2A receptor activation can trigger both adenylate cyclase and phospholipase C pathways, suggesting potential links to ERK through various mechanisms. oup.com
| MAPK Pathway | Context | Effect of A2AR Activation | Effect of this compound (Antagonism) | Reference |
| p38 | Cerebral Ischemia (Striatum, Cortex) | Increased phosphorylation | Reduced phosphorylation | capes.gov.broup.comnih.gov |
| p38 | Cultured Hippocampal Neurons (Aβ-induced) | Increased phosphorylation | Abolished phosphorylation | jneurosci.org |
| JNK | Cultured Hippocampal Neurons (Aβ-induced) | Increased phosphorylation | Increased phosphorylation | jneurosci.org |
| JNK | Cerebral Ischemia (Striatum, Oligodendrocytes) | Activation | Reduced activation | oup.comnih.gov |
| ERK1/2 | Cerebral Ischemia (Striatum) | Activated | No effect | capes.gov.broup.com |
Modulation of PKC-α and Akt/GSK-3β/β-Catenin Signaling
Adenosine A2A receptor antagonism by this compound has also been shown to modulate the activity of Protein Kinase C-alpha (PKC-α) and the Akt/GSK-3β/β-Catenin signaling axis.
In a rat model of methylphenidate-induced mania-like behavior, treatment with this compound suppressed PKC-α expression. researchgate.netmdpi.comcu.edu.egresearchgate.netnih.gov This suggests that A2AR activation may upregulate PKC-α in this context, and its blockade by this compound reverses this effect. researchgate.netmdpi.comcu.edu.egresearchgate.netnih.gov
Furthermore, in the same mania-like behavior model, this compound modulated the Akt/GSK-3β/β-catenin axis. researchgate.netmdpi.comcu.edu.egresearchgate.netnih.gov Specifically, it led to the upregulation of phosphorylated Akt (pS473-Akt) and phosphorylated GSK-3β (pS9-GSK-3β). researchgate.netmdpi.comcu.edu.egresearchgate.netnih.gov Phosphorylation of Akt at S473 is associated with its activation, while phosphorylation of GSK-3β at S9 leads to its inhibition. researchgate.netcu.edu.egresearchgate.net The modulation of this pathway by this compound suggests that A2AR antagonism can influence cell survival, plasticity, and potentially other processes regulated by Akt and GSK-3β. researchgate.netcu.edu.egresearchgate.netnih.gov The observed effects on PKC-α and the Akt/GSK-3β/β-catenin axis are considered potential mechanisms contributing to the effects of A2AR inhibition in this model. researchgate.netmdpi.comcu.edu.egresearchgate.netnih.gov
| Signaling Molecule/Pathway | Context | Effect of this compound (A2AR Antagonism) | Reference |
| PKC-α | Methylphenidate-induced mania-like behavior | Suppressed expression | researchgate.netmdpi.comcu.edu.egresearchgate.netnih.gov |
| Akt (pS473-Akt) | Methylphenidate-induced mania-like behavior | Upregulated phosphorylation | researchgate.netmdpi.comcu.edu.egresearchgate.netnih.gov |
| GSK-3β (pS9-GSK-3β) | Methylphenidate-induced mania-like behavior | Upregulated phosphorylation | researchgate.netmdpi.comcu.edu.egresearchgate.netnih.gov |
| β-Catenin | Methylphenidate-induced mania-like behavior | Modulation (implied by GSK-3β effect) | researchgate.netmdpi.comcu.edu.egresearchgate.netnih.gov |
Preclinical Efficacy and Therapeutic Applications in Disease Models
Neuropharmacological Applications
Parkinson's Disease Models
The compound Sch 58261, a selective antagonist of the adenosine (B11128) A2A receptor, has demonstrated significant potential in various preclinical models of Parkinson's disease (PD). wikipedia.orgnih.gov Research indicates that by blocking these specific receptors, which are highly concentrated in the basal ganglia, this compound can modulate neuronal pathways that are dysregulated in PD. researchgate.net This modulation leads to improvements in motor symptoms and offers neuroprotective effects, suggesting its potential as a therapeutic agent. wikipedia.orgconsensus.app
This compound has shown efficacy in reducing motor deficits characteristic of Parkinson's disease in animal models. In rats with parkinsonian-like symptoms induced by neuroleptics like haloperidol (B65202) or the neurotoxin reserpine, this compound effectively counteracts motor impairments. nih.govnih.gov
Specifically, administration of this compound has been shown to partially decrease haloperidol-induced catalepsy, a state of motor immobility. nih.govimmune-system-research.com It also antagonizes muscle rigidity, another key parkinsonian symptom. nih.gov In reserpine-treated rats, this compound was found to reduce enhanced tonic and reflex electromyographic (EMG) activities in the gastrocnemius and tibialis muscles, which are indicative of muscle stiffness. nih.gov Furthermore, in a rat model using the toxin MPP+, this compound treatment significantly attenuated reductions in locomotion, rearing events, and motor coordination. mdpi.com
| Model | Motor Deficit | Observed Effect of this compound | Reference |
|---|---|---|---|
| Haloperidol-induced catalepsy in rats | Catalepsy (motor immobility) | Partially decreased haloperidol-induced catalepsy. | nih.gov |
| Reserpine-induced rigidity in rats | Muscle rigidity, enhanced tonic EMG activity | Antagonized muscle rigidity and reduced reserpine-enhanced tonic EMG activities. | nih.gov |
| Haloperidol-induced rigidity in rats | Muscle resistance | Abolished muscle resistance induced by haloperidol. | nih.gov |
| MPP+-induced motor disturbance in rats | Reduced locomotion, rearing, and motor coordination | Significantly attenuated the reduction in motor activities. | mdpi.com |
A significant finding in preclinical studies is the ability of this compound to work synergistically with standard dopaminergic therapies, particularly Levodopa (L-DOPA). This potentiation suggests that co-administration could allow for lower doses of L-DOPA, potentially reducing its long-term side effects. nih.gov
In a rat model of reserpine-induced muscle rigidity, neither this compound nor L-DOPA alone had a substantial effect at low doses. nih.gov However, when administered together, they produced a clear synergistic effect, significantly attenuating muscle rigidity. nih.gov Similarly, in a haloperidol-induced rigidity model, a combination of low-dose this compound and L-DOPA, which were ineffective on their own, resulted in a pronounced synergistic anti-rigidity effect. nih.gov In 6-hydroxydopamine (6-OHDA)-lesioned rats, a model for studying motor complications, this compound maintained its ability to potentiate the motor stimulant effects of L-DOPA even after repeated treatments, without developing tolerance. nih.gov
| Parkinson's Disease Model | Finding | Significance | Reference |
|---|---|---|---|
| Reserpine-induced muscle rigidity in rats | Co-administration of this compound and L-DOPA produced a clear synergistic effect on muscle rigidity, where individual low doses were ineffective. | Suggests potential for lowering L-DOPA doses in clinical practice. | nih.gov |
| Haloperidol-induced muscle rigidity in rats | Combined administration of non-effective doses of this compound and L-DOPA produced a pronounced synergistic anti-rigidity effect. | Reinforces the L-DOPA-sparing potential of this compound. | nih.gov |
| 6-OHDA-lesioned rats | Repeated administration of this compound with L-DOPA did not lead to tolerance; it maintained its ability to potentiate L-DOPA's effects on turning behavior. | Indicates a stable and lasting potentiation of L-DOPA's therapeutic action. | nih.gov |
Beyond symptomatic relief, this compound exhibits neuroprotective properties in dopaminergic systems. Studies in toxin-based models of PD show that this compound can prevent the degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the striatum. nih.gov
In a mouse model using 1-methyl-4-phenyl-1,2,3-6-tetrahydropyridine (MPTP) to induce neuronal damage, systemic administration of this compound attenuated the loss of dopamine (B1211576) cells. nih.gov This neuroprotective effect was associated with a reduction in gliosis, the reactive change of glial cells in response to central nervous system damage. This compound was found to prevent the activation of both astroglia and microglia in the SNc and striatum following MPTP exposure. nih.gov This suggests that the modulation of neuroinflammation is a likely mechanism for its neuroprotective effects. nih.gov Research also indicates that the neuroprotective effects are primarily mediated by neuronal A2A receptors. nih.gov
| Effect | Brain Region | Detailed Finding | Reference |
|---|---|---|---|
| Dopaminergic Neuron Protection | Substantia Nigra (SNc) & Striatum (Str) | Attenuated the loss of tyrosine hydroxylase (TH)-positive neurons, indicating rescue of dopaminergic neurons. | nih.gov |
| Anti-inflammatory (Gliosis Reduction) | Substantia Nigra (SNc) | Completely prevented the MPTP-induced increase in astroglial and microglial immunoreactivity. | nih.gov |
| Striatum (Str) | Partially prevented the MPTP-induced increase in astroglial and microglial immunoreactivity. | nih.gov |
The motor symptoms of Parkinson's disease are largely attributed to the overactivity of the GABAergic striopallidal pathway, an indirect pathway in the basal ganglia motor loop. nih.gov Adenosine A2A receptors are co-localized with dopamine D2 receptors on the neurons of this pathway. Blockade of D2 receptors with haloperidol leads to parkinsonian-like symptoms by enhancing the activity of these neurons. nih.gov
Research has shown that this compound can normalize this pathological overactivity. In a study using haloperidol to model PD, this compound administration partially decreased the haloperidol-induced catalepsy. nih.gov More specifically, it counteracted the increase in proenkephalin (PENK) mRNA expression in the dorsolateral and ventrolateral parts of the striatum. nih.gov Since proenkephalin is a marker for the activity of striopallidal neurons, this finding suggests that this compound helps to restore the balance of this crucial motor pathway, which may underlie its ability to recover motor functions. nih.gov
Accumulating evidence suggests that synaptic impairments and the degeneration of nerve terminals precede the eventual death of neuronal cell bodies in Parkinson's disease. mdpi.comfrontiersin.org this compound has shown promise in targeting these early pathological events.
In a rat model involving slow infusion of the toxin MPP+, which first causes a loss of synaptic markers in the striatum followed by neuronal loss in the substantia nigra, the timing of this compound administration was critical. mdpi.com When given during the initial phase of synaptotoxicity, this compound markedly attenuated both the loss of striatal synaptic markers (both dopaminergic and glutamatergic) and the subsequent degeneration of dopaminergic neurons in the nigra. mdpi.com However, when the treatment was delayed until after significant neurodegeneration had occurred, it was less effective at rescuing the neurons. mdpi.com This highlights the compound's potent ability to control synaptotoxicity and suggests that A2A receptor antagonists may be most effective when used to counteract the onset rather than the later progression of PD pathology. mdpi.com
| Model | Pathological Feature | Effect of Early this compound Treatment | Reference |
|---|---|---|---|
| MPP+-infused rats | Loss of striatal synaptic markers | Markedly attenuated the loss of both dopaminergic and glutamatergic synaptic markers. | mdpi.com |
| Loss of nigra dopaminergic neurons | Markedly attenuated the subsequent loss of neurons in the substantia nigra. | mdpi.com | |
| MPTP-treated striatal synaptosomes | Synaptic dysfunction and damage | Prevented MPP+-induced dysfunction and damage in isolated nerve terminals. | mdpi.com |
Cerebral Ischemia and Excitotoxicity Models
The compound this compound, a selective antagonist of the A2A adenosine receptor, has demonstrated significant neuroprotective effects in various preclinical models of cerebral ischemia and excitotoxicity. nih.gov Its mechanism of action is primarily linked to the modulation of pathological processes that occur following a loss of blood flow to the brain, including neuronal cell death, excessive release of excitatory neurotransmitters, and neuroinflammation. ucl.ac.uknih.gov
Reduction of Ischemic Brain Damage and Neuronal Cell Death
Studies have consistently shown that this compound can reduce the extent of brain tissue damage following an ischemic event. In rat models of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAo), administration of this compound after the ischemic insult markedly reduced the cortical infarct volume. nih.gov Specifically, a significant reduction in infarct volume was observed in both normotensive (30% reduction) and hypertensive rats (28% reduction) 24 hours after the event. nih.gov
The protective effects of this compound extend to the cellular level by promoting the survival of neural cells. In an in vitro model of brain injury using oxygen-glucose deprivation, treatment with this compound significantly enhanced neural cell survival. nih.gov The survival rate of neural cells in the injury group treated with this compound increased by approximately 72% compared to the untreated injury group. nih.gov This neuroprotective activity is associated with the inhibition of apoptotic pathways, as evidenced by a reduction in the number of cells with pyknotic nuclei. nih.gov Furthermore, the compound has been shown to protect against neuronal death triggered by various neurotoxic insults by mitigating the activation of intracellular cascades involving MAP kinases like p38. nih.gov
| Model | Parameter Measured | Treatment Group | Outcome | Reference |
|---|---|---|---|---|
| Focal Cerebral Ischemia (Normotensive Rats) | Cortical Infarct Volume | This compound | 30% reduction vs. control | nih.gov |
| Focal Cerebral Ischemia (Hypertensive Rats) | Cortical Infarct Volume | This compound | 28% reduction vs. control | nih.gov |
| Oxygen-Glucose Deprivation (Rat Brain) | Neural Cell Survival | This compound | 71.94% increase vs. injury group | nih.gov |
Modulation of Excitatory Amino Acid Outflow (e.g., Glutamate (B1630785), Aspartate)
A key mechanism underlying the neuroprotective effects of this compound in ischemia is its ability to attenuate the excessive release of excitatory amino acids, a phenomenon known as excitotoxicity. ucl.ac.uknih.gov During ischemia, the extracellular concentrations of neurotransmitters like glutamate and aspartate increase dramatically, leading to overstimulation of their receptors and subsequent neuronal injury. nih.gov
In a rat model of permanent focal ischemia, administration of this compound significantly reduced the ischemia-induced outflow of both glutamate and aspartate in the striatum. nih.govresearchgate.net This effect is believed to be mediated through a presynaptic mechanism, where the blockade of A2A receptors on glutamatergic terminals inhibits neurotransmitter release. ucl.ac.uknih.gov Studies have confirmed that A2A receptor antagonists can inhibit glutamate release stimulated by excitotoxins such as quinolinic acid. nih.gov This modulation of excitotoxicity is a critical factor in the compound's ability to protect brain tissue during the acute phase of an ischemic event. nih.gov
Impact on Neurological Deficits and Cortical Integrity
The administration of this compound has been shown to improve certain neurological outcomes and preserve the structural integrity of the cortex in ischemia models. In rats subjected to permanent MCAo, this compound suppressed contralateral turning behavior, which is considered a precocious index of neurological deficit and neuronal damage. nih.gov Furthermore, the compound significantly reduced cortical damage evaluated 24 hours post-ischemia. nih.govresearchgate.net
However, the effects on longer-term sensorimotor deficits can be transient. One study found that while this compound offered protection from neurological deficits one day after a transient ischemic event, this protective effect was no longer apparent after five and seven days. researchgate.net This suggests that the early benefits of reduced excitotoxicity may be counteracted by secondary injury processes like neuroinflammation over time. researchgate.net Despite this, the consistent finding is that this compound effectively reduces the volume of cortical infarction, thereby helping to maintain cortical integrity in the immediate aftermath of an ischemic stroke. nih.gov
Role in Oligodendrocyte Survival and Proliferation
This compound has demonstrated a significant protective role for oligodendrocytes (OLs), the myelin-producing cells of the central nervous system, which are highly vulnerable to ischemic injury. nih.govnih.gov In models of oxygen-glucose deprivation, treatment with this compound defended against the loss of both mature, myelin-basic protein positive (MBP+) oligodendrocytes and immature oligodendrocyte precursor cells (NG2+ OPCs). nih.gov
The compound significantly enhanced the survival of these cell populations by reducing apoptosis. nih.govnih.gov For instance, this compound treatment led to a dramatic decrease in the percentage of apoptotic NG2+ OPCs, from 73.8% in the injury group to just 3.3%. nih.gov In addition to promoting survival, this compound also preserved the proliferative capacity of NG2+ OPCs, which is crucial for potential remyelination and repair following injury. nih.govnih.gov The number of viable NG2+ OPCs was 1.9-fold higher in the this compound-treated group compared to the untreated injury group. nih.gov These findings suggest that A2A receptor blockade could be a valuable strategy for preserving white matter integrity after ischemic events. researchgate.net
| Cell Type | Parameter Measured | Treatment Group | Outcome vs. Injury Group | Reference |
|---|---|---|---|---|
| NG2+ OPCs | Viable Cell Count | This compound | 1.9-fold increase | nih.gov |
| NG2+ OPCs | Apoptotic Cells (%) | This compound | Reduced from 73.8% to 3.3% | nih.gov |
| MBP+ OLs & NG2+ OPCs | Apoptotic Indices | This compound | Significantly reduced | nih.govnih.gov |
| NG2+ OPCs | Proliferation | This compound | Preserved | nih.govnih.gov |
Attenuation of Neuroinflammation Post-Ischemia
Neuroinflammation is a critical secondary process that contributes to brain damage following ischemia. This compound has been shown to exert anti-inflammatory effects by modulating the activity of glial cells and the production of inflammatory mediators. nih.gov In a rat model of ischemia-reperfusion injury, this compound treatment significantly reversed the increase in several pro-inflammatory markers in the hippocampus. nih.gov
Specifically, the compound reduced elevated levels of myeloperoxidase (MPO), tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and prostaglandin E₂ (PGE₂). nih.gov Concurrently, it counteracted the ischemia-induced decrease in the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov Other studies have corroborated these anti-inflammatory properties, showing that A2A receptor antagonism can inhibit microglial activation and reduce the ischemia-promoted increase of TNF-α in microglia. researchgate.netmdpi.com By halting these inflammatory cascades, this compound helps to ameliorate hippocampal damage following an ischemic event. nih.gov
Huntington's Disease Models
In preclinical models of Huntington's disease (HD), a neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms, the effects of this compound are complex. nih.govmdpi.com Studies using the R6/2 transgenic mouse model of HD have explored the therapeutic potential of A2A receptor antagonism. nih.gov
One key finding is that chronic treatment with this compound abolished the increased vulnerability to NMDA-induced excitotoxicity observed in the striatum of HD mice. nih.gov This suggests a neuroprotective effect against the glutamate-mediated cell death that is a hallmark of the disease. Furthermore, the treatment fully prevented the alterations in emotional and anxiety-related responses typically displayed by R6/2 mice. nih.gov
However, the impact on motor symptoms is less clear. The same study found that chronic treatment with this compound did not prevent the progressive impairment in motor coordination, as assessed by the rotarod test. nih.gov Another report noted that a shorter, one-week treatment with the compound actually worsened motor coordination in R6/2 mice. nih.gov These findings highlight the multifaceted role of A2A receptors in the complex pathology of Huntington's disease, indicating that while A2A antagonists may offer benefits by reducing excitotoxicity and ameliorating some behavioral symptoms, their effect on motor deficits requires further investigation. nih.govnih.gov
Spinal Cord Injury Models
Following spinal cord injury (SCI), a cascade of secondary events, including inflammation and demyelination, contributes significantly to tissue damage and functional deficits. nih.govnih.gov Studies in mouse models of SCI have demonstrated that systemic administration of this compound can mitigate these secondary injury processes. nih.govnih.gov
Specifically, treatment with this compound was found to reduce demyelination 24 hours after the initial injury. nih.govnih.gov In addition to preserving myelin, the compound also decreased the levels of several key inflammatory and cell death-associated markers. nih.govnih.gov These include a reduction in the expression of:
Tumor necrosis factor-alpha (TNF-α)
Fas ligand (Fas-L)
Poly (ADP-ribose) polymerase (PAR)
Bcl-2-associated X protein (Bax)
Furthermore, this compound treatment led to a decrease in the activation of the JNK mitogen-activated protein kinase (MAPK). nih.govnih.gov This body of evidence suggests that the neuroprotective effects of this compound in SCI are partly mediated by its ability to control the post-injury inflammatory environment and reduce apoptotic signaling.
The pathological improvements observed with this compound treatment in SCI models are associated with significant functional recovery. nih.gov Mice subjected to SCI typically exhibit severe deficits in hind limb movement. nih.gov
In studies utilizing chronic administration of this compound via mini-osmotic pumps for 10 days post-injury, a statistically significant improvement in neurological deficits was observed. nih.govnih.gov This improvement in motor function, as measured by the Basso Mouse Scale (BMS) open-field score, began four days after the start of chronic administration and persisted for up to 10 days after the SCI. nih.gov These findings indicate that targeting the A2A receptor with this compound not only reduces tissue damage at a molecular level but also translates into meaningful recovery of motor function. nih.gov
Table 2: Effects of this compound in Spinal Cord Injury Models
| Parameter | Outcome with this compound Treatment | Time Point | Reference |
|---|---|---|---|
| Demyelination | Reduced | 24 hours post-SCI | nih.govnih.gov |
| Inflammatory/Apoptotic Markers (TNF-α, Fas-L, PAR, Bax) | Reduced | 24 hours post-SCI | nih.govnih.gov |
| Neurological Deficit (BMS Score) | Improved | 4 to 10 days post-SCI | nih.gov |
Retinal Degeneration Models
In models of retinal degeneration induced by high-intensity light exposure, which mimics aspects of human degenerative outer retinal diseases, this compound has shown significant neuroprotective effects. researchgate.netresearchgate.net The primary mechanism of damage in these models is the progressive apoptosis of photoreceptor cells. researchgate.net
Research using a zebrafish model of light-induced photoreceptor death demonstrated that intraocular injection of this compound led to increased photoreceptor survival. researchgate.net By intervening at an early stage of degeneration, the compound helps to preserve the integrity of the retinal structure against phototoxic insults. researchgate.net
The protective effect of this compound on photoreceptors is substantiated by its impact on cellular markers of apoptosis and stress. In a rat model of light-induced retinal degeneration, eyes treated with this compound showed a significantly lower number of apoptotic nuclei in the outer nuclear layer, as identified by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, compared to control eyes. researchgate.net
Table 3: Effects of this compound in Retinal Degeneration Models
| Parameter | Method/Assay | Outcome with this compound Treatment | Reference |
|---|---|---|---|
| Photoreceptor Survival | Immunohistochemistry | Increased | researchgate.net |
| Apoptotic Nuclei | TUNEL Staining | Significant decrease in positive nuclei | researchgate.net |
| Glial (Müller Cell) Activation | GFAP Immunohistochemistry | Significant decrease in immunoreactive area | researchgate.net |
| Microglial Activation | Immunohistochemistry | Inhibited | researchgate.net |
Preservation of Retinal Function
The selective A2A adenosine receptor (A2AR) antagonist, this compound, has demonstrated a protective role in the preservation of retinal function in preclinical models. Research indicates that the compound exerts its neuroprotective effects by modulating microglial reactivity and the associated inflammatory response. In models of retinal neuroinflammation and neurodegeneration, such as those induced by high intraocular pressure leading to transient ischemia, A2AR blockade has been shown to prevent the death of retinal ganglion cells. rndsystems.com
Studies using primary microglial cell cultures challenged with inflammatory stimuli found that this compound could significantly reduce the pro-inflammatory profile of these immune cells. researchgate.net In an animal model of photoreceptor degeneration, intervention with this compound at an early stage protected photoreceptors by inhibiting the inflammatory response, as well as processes of apoptosis (programmed cell death) and autophagy (cellular self-digestion). researchgate.net By inhibiting microglial activation, this compound helps to preserve the integrity of the retina. researchgate.net This suggests a prominent role for A2AR in mediating neurotoxic activation in the context of retinal degenerations.
Psychiatric and Cognitive Function Models
Antidepressant-like Effects
This compound has shown significant antidepressant-like effects in established preclinical screening procedures. In animal models such as the tail suspension test (TST) and the forced swim test (FST), which are predictive of clinical antidepressant activity, this compound reduced the total immobility time in mice. nih.gov Specifically, it was effective in mice that were prescreened for high immobility time and also in mice selectively bred for spontaneous "helplessness" in this assay. nih.gov In the forced swim test, this compound was found to reduce immobility time by 61%. nih.gov The antidepressant-like effects of this compound in the FST were prevented by the administration of a dopamine D2 receptor antagonist, haloperidol, indicating an interaction with the dopaminergic system. nih.gov These findings support the hypothesis that A2A receptor antagonists can prolong escape-directed behavior, a key indicator of antidepressant potential in these models. nih.gov
Nootropic-like Effects
This compound has demonstrated properties that suggest a potential for improving cognitive function, characteristic of a nootropic agent. In a mouse model of cognitive impairment induced by chronic periodontitis, which is associated with Porphyromonas gingivalis lipopolysaccharide (P-LPS), this compound was shown to alleviate cognitive deficits. mdpi.com The assessment of cognition using the passive avoidance test (PAT) and the Morris water maze (MWM) revealed significant improvements in treated mice. mdpi.com Compared to the P-LPS group, mice treated with this compound showed increased latency and fewer errors in the PAT, as well as an increased number of platform crossings in the MWM, indicating an alleviation of spatial memory impairment. mdpi.com These cognitive enhancements are linked to the compound's anti-inflammatory and anti-glutamate excitatory neurotoxicity activities, as it inhibited microglial activation, decreased pro-inflammatory cytokines and glutamate levels, and increased the expression of the glutamate transporter GLT-1 and the synaptic protein PSD95 in the hippocampus. mdpi.com
Modulation of Mania-like Symptoms
Preclinical research has identified this compound as a modulator of mania-like symptoms. In a rat model where mania-like behavior was induced by methylphenidate, administration of this compound was found to ameliorate these symptoms. nih.gov The treated rats exhibited reduced locomotor hyperactivity and risk-taking behavior. nih.gov Mechanistically, this compound counteracted the effects of methylphenidate by decreasing elevated dopamine and glutamate levels in the prefrontal cortex. nih.gov Furthermore, the compound restored NMDA receptor function, suppressed the expression of PKC-α, and modulated the Akt/GSK-3β/β-catenin signaling pathway. nih.gov this compound also promoted synaptic plasticity markers by increasing levels of Brain-Derived Neurotrophic Factor (BDNF) and exerted an anti-inflammatory effect by reducing NF-κBp65 and TNF-α. nih.gov The effects of this compound were comparable to those observed with lithium, a standard anti-manic drug. nih.gov
Investigation of Caffeine's Stimulant and Ergogenic Mechanisms
This compound has been instrumental as a pharmacological tool to investigate the mechanisms behind caffeine's stimulant and ergogenic (performance-enhancing) effects. As a potent and selective A2A receptor antagonist, this compound allows researchers to isolate the effects of blocking this specific receptor. oxigraf.com Studies have shown that this compound itself is ergogenic, increasing maximal O2 consumption (V̇O2max) and running power in mice, similar to the effects of caffeine (B1668208). oxigraf.combiorxiv.org Crucially, the ergogenic effects of caffeine were found to be eliminated in A2A receptor knockout mice, demonstrating that the antagonism of A2A receptors in forebrain neurons is responsible for caffeine's performance-enhancing action. oxigraf.comnih.gov This research clarifies that A2AR antagonism is a key mechanism of action for caffeine's ergogenicity, likely by decreasing central fatigue. oxigraf.com
Immunomodulatory and Anti-Cancer Applications
This compound demonstrates significant potential in immunomodulatory and anti-cancer applications primarily through its antagonism of the A2A adenosine receptor. In the tumor microenvironment (TME), high levels of adenosine suppress the anti-tumor activity of immune cells, such as CD8+ T cells and natural killer (NK) cells, by binding to A2A receptors on their surface. nih.gov By blocking these receptors, this compound can enhance anti-tumor immunity. rndsystems.comnih.gov
Preclinical studies have shown that this compound enhances the cytotoxic CD8+ T cell response and levels of interferon-gamma, leading to tumor suppression. nih.gov In various mouse models, including melanoma and breast cancer, this compound has been found to enhance tumor immunotherapy, suppress metastases, and prolong survival, particularly when used in combination with other immunotherapies like anti-CD73 or anti-PD-1 antibodies. nih.govaacrjournals.org Beyond its immunomodulatory role, this compound has also been observed to have direct anti-cancer effects. It has been shown to decrease cell viability in non-small cell lung cancer (NSCLC) cell lines and inhibit the growth of cancer-associated fibroblasts (CAFs). medchemexpress.comimmune-system-research.com In a NSCLC mouse model, treatment with this compound resulted in a decrease in the tumor burden. medchemexpress.comimmune-system-research.com
Tumor Growth Inhibition and Metastasis Suppression
The adenosine A2A receptor antagonist, this compound, has demonstrated significant potential in preclinical cancer models by inhibiting tumor progression and the spread of cancer cells. Its efficacy stems from both direct effects on cancer cell viability and its ability to modulate the tumor microenvironment.
This compound has been shown to directly impede the proliferation of certain cancer cells. In studies involving the non-small cell lung carcinoma (NSCLC) cell line H1975, this compound induced a concentration-dependent decrease in cell viability over a seven-day period medchemexpress.com. Furthermore, the compound can inhibit the growth of cancer-associated fibroblasts (CAFs), which are critical components of the tumor stroma that support cancer growth and progression medchemexpress.com. In gastric cancer cell models, the use of this compound was found to block the adenosine-induced increase in the expression of matrix metalloproteinases (MMPs), such as MMP-2, MMP-7, and MMP-9, which are enzymes that facilitate cancer cell invasion and metastasis nih.gov.
Table 1: Direct Effects of this compound on Cancer-Related Cell Lines
| Cell Line | Cancer Type/Cell Type | Observed Effect | Reference |
|---|---|---|---|
| H1975 | Non-Small Cell Lung Carcinoma | Concentration-dependent decrease in cell viability | medchemexpress.com |
| CAF1 / CAF2 | Cancer-Associated Fibroblasts | Inhibition of cell growth | medchemexpress.com |
| MKN45 | Gastric Cancer | Blockade of adenosine-induced migration, invasion, and MMP expression | nih.gov |
The anti-tumor effects of this compound have been substantiated in various in vivo models, particularly those for melanoma, breast cancer, and NSCLC.
Melanoma: In preclinical models using B16F10 melanoma cells that express CD73, an enzyme that generates adenosine, treatment with this compound significantly reduced tumor metastasis pnas.orgnih.gov. This effect is attributed to the blockade of A2A receptors on host immune cells, which prevents adenosine-mediated immunosuppression pnas.org.
Breast Cancer: Similar significant reductions in metastasis have been observed in models of breast cancer. In mice bearing highly metastatic 4T1.2 breast tumors, which endogenously express CD73, administration of this compound led to a notable decrease in the spread of tumors pnas.org. The mechanism involves the reversal of A2A-mediated suppression of natural killer (NK) cell cytotoxicity pnas.org.
Table 2: Efficacy of this compound in Preclinical Cancer Models
| Cancer Model | Key Findings | Reference |
|---|---|---|
| B16F10 Melanoma (CD73+) | Significantly reduced tumor metastasis | pnas.orgnih.gov |
| 4T1.2 Breast Cancer | Significantly reduced tumor metastasis | pnas.orgaacrjournals.orgresearchgate.net |
| NSCLC Mouse Model | Caused a decrease in tumor burden | medchemexpress.com |
Enhancement of Anti-Tumor Immunotherapy
A critical aspect of this compound's preclinical efficacy is its ability to enhance the effects of cancer immunotherapy. By blocking the immunosuppressive adenosine pathway, this compound reinvigorates the anti-tumor immune response.
This compound has been shown to work synergistically with immune checkpoint inhibitors. In a 4T1.2 breast cancer model, while the combination of this compound and an anti-PD-1 antibody did not significantly reduce primary tumor growth, it did lead to a significant reduction in the number of spontaneous metastases aacrjournals.orgresearchgate.net. Further studies have also explored the combination of this compound with dual blockade of PD-1 and TIM-3, another immune checkpoint receptor, to enhance antimetastatic activity researchgate.net. The rationale is that blocking the A2A receptor can overcome the resistance to anti-PD-1 monotherapy that is driven by adenosine-mediated suppression of anti-tumor immune cells aacrjournals.org.
The accumulation of adenosine in the tumor microenvironment suppresses the activity of cytotoxic immune cells, particularly CD8+ T cells and NK cells nih.gov. This compound reverses this effect. Blockade of the A2A receptor has been found to enhance the cytotoxic CD8+ T cell response, leading to tumor suppression nih.govnih.gov. In a mouse model of head and neck squamous cell carcinoma (HNSCC), treatment with this compound increased the number of tumor-infiltrating CD8+ T cells nih.gov. Beyond T cells, this compound also enhances the activity of NK cells. Studies have shown that A2A blockade boosts NK cell-mediated killing of tumor cells by increasing the expression of cytotoxic proteins like granzyme B pnas.orgnih.gov.
A key mechanism through which this compound enhances anti-tumor immunity is by modulating the production of inflammatory cytokines. Blocking the A2A receptor with this compound has been shown to enhance the levels of interferon-gamma (IFN-γ), a critical cytokine for an effective anti-tumor response nih.gov. In an HNSCC model, the enhanced function of CD8+ T cells following this compound treatment was marked by increased expression of both IFN-γ and Tumor Necrosis Factor-alpha (TNF-α) nih.gov. Furthermore, in vitro studies have demonstrated that this compound can reverse the adenosine-mediated suppression of IFN-γ secretion from NK cells pnas.org.
Table 3: Immunomodulatory Effects of this compound
| Immune Component | Effect of this compound | Reference |
|---|---|---|
| Immune Checkpoint Therapy | ||
| Anti-PD-1 | Significantly reduced spontaneous metastases in combination therapy (4T1.2 model) | aacrjournals.orgresearchgate.net |
| Tumor-Infiltrating Lymphocytes | ||
| CD8+ T cells | Enhanced cytotoxic response; increased infiltration into tumors | nih.govnih.gov |
| NK cells | Enhanced cytotoxic activity and granzyme B expression | pnas.orgnih.gov |
| Inflammatory Cytokines | ||
| Interferon-gamma (IFN-γ) | Enhanced levels/expression | nih.govnih.gov |
| TNF-alpha (TNF-α) | Increased expression | nih.gov |
Table of Compound Names
Immune Cell Modulation in the Tumor Microenvironment
The adenosine A2A receptor antagonist, this compound, has demonstrated significant immunomodulatory effects within the tumor microenvironment (TME) in preclinical studies. By blocking the immunosuppressive signals mediated by adenosine, this compound can reinvigorate anti-tumor immune responses through its influence on various key immune cell populations.
Reduction of Regulatory T Cells (Tregs)
Regulatory T cells (Tregs) are critical mediators of immunosuppression within the TME, and their high numbers often correlate with poor prognosis. Adenosine, acting through the A2A receptor (A2aR), can promote the expansion and function of these cells. Research indicates that blockade of A2aR can counteract this effect. In a mouse model of head and neck squamous cell carcinoma (HNSCC), the inhibition of A2aR with this compound led to suppressed tumor growth, which was associated with a decrease in Treg cells and a corresponding enhancement of the anti-tumor response by cytotoxic T lymphocytes (CTLs) nih.gov. Similarly, in a mouse model of chronic lymphocytic leukemia, an A2aR inhibitor was shown to limit the expansion of Tregs while reactivating T cells nih.gov. This suggests that this compound interferes with the adenosine-driven proliferation and stability of Tregs, thereby reducing their immunosuppressive capacity within the tumor.
Repolarization of Monocyte Subpopulations (e.g., M1-like Phenotype)
Tumor-associated macrophages (TAMs), which are derived from monocytes, are key components of the TME that can exhibit distinct functional phenotypes. They are broadly classified into the anti-tumoral, pro-inflammatory M1 phenotype and the pro-tumoral, anti-inflammatory M2 phenotype mdpi.com. The TME often promotes the polarization of macrophages towards an M2-like state, which supports tumor growth and immune evasion plos.org.
Preclinical evidence suggests that A2A receptor signaling is involved in this polarization process. In a study on chronic ischemic white matter lesions, the inactivation of A2A receptors in bone marrow-derived cells, which include monocyte precursors, led to an enhanced expression of M1 markers nih.gov. In an in vitro experiment using a macrophage cell line, the A2A receptor antagonist this compound was used to investigate macrophage polarization under hypoxic and low-glucose conditions, mimicking aspects of the TME nih.gov. By blocking the A2A receptor, this compound can potentially shift the balance from the M2 phenotype towards a more pro-inflammatory, anti-tumoral M1-like phenotype, thereby helping to restore immune surveillance against cancer.
Impact on Natural Killer (NK) Cell Activity
Natural Killer (NK) cells are innate lymphocytes that play a crucial role in eliminating malignant cells youtube.com. However, high concentrations of adenosine in the TME can suppress their cytotoxic functions through A2A receptor activation. The blockade of this receptor with this compound has been shown to restore NK cell activity.
In preclinical models, this compound reversed the adenosine-mediated suppression of NK cell killing activity pnas.org. This restoration of function is critical for controlling tumor progression. Studies have demonstrated that treatment with this compound can reduce the metastasis of tumors that express high levels of CD73, an enzyme that generates adenosine pnas.org. The mechanism involves enhancing the perforin-dependent cytotoxicity of immune cells, including NK cells pnas.org. Furthermore, in vitro studies confirmed that this compound could reverse the inhibitory effects of an adenosine agonist on NK cell-mediated killing and their ability to secrete the pro-inflammatory cytokine IFN-γ pnas.org.
Table 1: Summary of this compound Effects on Immune Cells in the Tumor Microenvironment
| Immune Cell Type | Effect of this compound | Key Outcome in Disease Models |
|---|---|---|
| Regulatory T cells (Tregs) | Decreased numbers and limited expansion. nih.gov | Enhanced anti-tumor response. nih.gov |
| Monocytes/Macrophages | Promoted M1 marker expression. nih.gov | Shift towards an anti-tumoral phenotype. |
| Natural Killer (NK) Cells | Reversed suppression of cytotoxicity and cytokine secretion. pnas.org | Reduced tumor metastasis. pnas.org |
Chronic Inflammatory Disease Models
This compound has also been evaluated in preclinical models of chronic autoimmune and inflammatory diseases, where it has shown potential in modulating pathological immune responses.
Regulation of Inflammation in Experimental Autoimmune Encephalomyelitis
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis, a chronic autoimmune inflammatory disease of the central nervous system (CNS) nih.govbohrium.com. In EAE models, treatment with this compound has demonstrated significant therapeutic effects. Administration of this compound to mice with established MOG-induced EAE led to an improvement in neurological deficits nih.govbohrium.com. This clinical improvement was associated with a significant reduction in CNS neuroinflammation, characterized by decreased infiltration of inflammatory cells, reduced demyelination, and lower numbers of macrophages and microglia in the spinal cord nih.govbohrium.com. These findings highlight the role of A2A receptor signaling in the immunopathogenesis of EAE and support this compound as a potential modulator of autoimmune neuroinflammation nih.govbohrium.comnih.gov.
Table 2: Effects of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Models
| Parameter | Observed Effect of this compound Treatment |
|---|---|
| Neurological Deficits | Ameliorated / Improved. nih.govbohrium.com |
| CNS Neuroinflammation | Significantly reduced. nih.govbohrium.com |
| Inflammatory Cell Infiltration | Reduced. nih.govbohrium.com |
| Demyelination | Reduced. nih.govbohrium.com |
| Macrophage/Microglia Count (Spinal Cord) | Reduced. nih.govbohrium.com |
Amelioration of Collagen-Induced Arthritis
Collagen-induced arthritis (CIA) is an animal model that mimics the pathological features of human rheumatoid arthritis, a chronic inflammatory joint disease mdpi.com. The role of this compound in this model has been investigated, particularly in the context of other anti-inflammatory treatments like electroacupuncture (EA). Studies have shown that EA can exert anti-inflammatory effects in CIA mice, leading to reduced pathological scores and levels of the pro-inflammatory cytokine TNF-α nih.gov.
When this compound was co-administered with EA, it completely abolished the anti-inflammatory and tissue-protective effects of the EA treatment nih.gov. In rats with CIA, EA treatment was found to reduce bone erosion and inhibit the formation of osteoclasts, effects that were reversed by the administration of this compound nih.gov. This reversal also applied to the EA-induced downregulation of TNF-α and RANKL expression nih.gov. While this compound alone did not appear to significantly affect the severity of CIA, its ability to block the therapeutic effects of EA demonstrates that the A2A receptor is a crucial component of the signaling pathway through which EA mediates its anti-inflammatory benefits in this arthritis model nih.govnih.gov.
Cardiovascular System Applications
The chemical compound this compound has been investigated for its potential therapeutic applications within the cardiovascular system, primarily focusing on its role as a selective A2A adenosine receptor antagonist. Research in preclinical models has explored its effects on coronary blood flow, arterial stiffness, cellular mechanisms in vascular smooth muscle, and its influence in models of hypotension.
Mediation of Coronary Vasodilation
This compound has been shown to play a significant role in the mediation of coronary vasodilation by selectively blocking A2A adenosine receptors. In isolated perfused guinea pig hearts, this compound effectively antagonized the increase in coronary conductance induced by the A2A adenosine receptor agonist CGS21680 in a concentration-dependent and competitive manner. nih.govuni.lu This antagonistic action suggests that the vasodilation is mediated by the A2A adenosine receptor subtype.
The compound's inhibitory effect was observed against vasodilation caused by both exogenous and endogenous adenosine. This compound attenuated the coronary vasodilation caused by adenosine with a notable potency. nih.govuni.lu Furthermore, the vasodilatory effects induced by a nucleoside uptake inhibitor, draflazine, and an adenosine kinase inhibitor, iodotubercidin, were completely reversed by this compound. nih.govuni.lu This indicates that the vasodilation prompted by the accumulation of endogenous adenosine is also mediated by A2A adenosine receptors.
Interestingly, this compound did not affect the vasodilation caused by non-adenosinergic agents such as sodium nitroprusside and diltiazem, confirming its selectivity for the adenosine receptor pathway. nih.govuni.lu The selective antagonistic activity of this compound on A2A receptors highlights the predominant role of this receptor subtype in mediating coronary vasodilation. nih.govuni.lu
| Agonist/Condition | Effect on Coronary Vasodilation | Effect of this compound | Additional Findings |
|---|---|---|---|
| Adenosine | Induces coronary vasodilation | Attenuated the vasodilation with an IC50 value of 6.8 ± 0.6 nM nih.govuni.lu | - |
| CGS21680 (A2A agonist) | Increases coronary conductance | Antagonized in a competitive manner with a KB value of 5.01 nM nih.govuni.lu | - |
| Draflazine and Iodotubercidin (increase endogenous adenosine) | Induce coronary vasodilation | Completely reversed the vasodilation nih.govuni.lu | - |
| Sodium Nitroprusside and Diltiazem | Induce coronary vasodilation | No attenuation observed nih.govuni.lu | Demonstrates selectivity of this compound |
Attenuation of Large-Artery Stiffness
Preclinical studies have indicated that this compound may have a protective role against the development of large-artery stiffness. In a mouse model where aortic stiffening was induced by high-salt water, daily treatment with this compound was found to block this effect. ahajournals.orgnih.govahajournals.orgresearchgate.net This suggests that the activation of A2A adenosine receptors could be a contributing factor to the pathogenesis of salt-induced aortic stiffness.
The mechanism behind this protective effect appears to be linked to the prevention of collagen deposition in the aorta. The high-salt water treatment was associated with an increase in collagen, a key contributor to arterial stiffness. ahajournals.org Treatment with this compound was observed to prevent this high-salt-induced increase in collagen deposition, consistent with its ability to prevent aortic stiffening. ahajournals.org Under normal conditions, however, this compound did not show any effect on aortic stiffness. ahajournals.org
| Condition | Effect on Aortic Stiffness | Effect of this compound Treatment |
|---|---|---|
| High-Salt Water (HSW) Ingestion | Induces aortic stiffening | Blocked the HSW-induced aortic stiffening ahajournals.orgnih.govahajournals.orgresearchgate.net |
| High-Salt Water (HSW) Ingestion | Increases collagen deposition in the aorta | Blocked the HSW-induced increase in collagen deposition ahajournals.org |
| Normal Drinking Water | No change in aortic stiffness | No effect on aortic stiffness ahajournals.org |
Modulation of MicroRNA Levels in Vascular Smooth Muscle Cells
The therapeutic potential of this compound in attenuating large-artery stiffness is further supported by its influence on microRNA (miRNA) levels within vascular smooth muscle cells. Specifically, research has focused on miR-181b, a microRNA implicated in vascular health. In the context of high-salt water-induced aortic stiffening, a decline in both the precursor (pre-miR-181b) and mature forms of microRNA-181b was observed. ahajournals.orgahajournals.org
Treatment with this compound was shown to prevent this reduction in both pre-miR-181b and mature miR-181b levels that was induced by the high-salt water regimen. ahajournals.org This finding suggests that the blockade of A2A adenosine receptors by this compound can counteract the molecular changes in vascular smooth muscle cells that are associated with the development of arterial stiffness.
In vitro studies on A7r5 vascular smooth muscle cells showed that stimulation with an A2A receptor agonist, CGS21680, led to a decrease in the levels of pre-microRNA-181b and its mature form, mature microRNA-181b. nih.govahajournals.org This provides a direct link between A2A receptor activation and the regulation of this specific microRNA in vascular smooth muscle cells.
| Model | Condition | Effect on miR-181b Levels | Effect of this compound |
|---|---|---|---|
| In Vivo (Mice) | High-Salt Water (HSW) Treatment | Reduction in pre-miR-181b and mature miR-181b | Prevented the HSW-induced reduction ahajournals.org |
| In Vitro (A7r5 cells) | Stimulation with CGS21680 (A2A agonist) | Decreased levels of pre-microRNA-181b and mature microRNA-181b | Not applicable (agonist study) nih.govahajournals.org |
Investigation in Hypotension Models
The in vivo cardiovascular profile of this compound has been characterized in conscious, freely moving rats, including its effects in models of hypotension. In normotensive rats, this compound demonstrated its selective A2A adenosine receptor antagonist properties by significantly inhibiting the hypotension and tachycardia induced by the A2A receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine. nih.gov In contrast, it did not affect the bradycardic effect caused by an A1 receptor agonist, highlighting its selectivity. nih.gov
When administered alone to normotensive rats at lower doses, this compound did not induce significant hemodynamic changes. nih.gov However, at a higher dose, it caused a slight increase in both systolic and diastolic blood pressure, as well as an increase in heart rate. nih.gov These effects were inhibited by adrenergic blockade, suggesting an interaction with the sympathetic nervous system. nih.gov
In spontaneously hypertensive rats, this compound also led to a weak increase in both systolic and diastolic blood pressure and heart rate. nih.gov These findings suggest that endogenous adenosine, acting through A2A receptors, may exert a tonic regulation on the vascular system. nih.gov
| Animal Model | Condition | Effect of this compound |
|---|---|---|
| Normotensive Rats | Hypotension induced by A2A agonist | Significantly inhibited hypotension and tachycardia nih.gov |
| Normotensive Rats | Administered alone (low doses) | No significant hemodynamic changes nih.gov |
| Normotensive Rats | Administered alone (high dose) | Slight increase in blood pressure and heart rate nih.gov |
| Spontaneously Hypertensive Rats | Administered alone | Weak increase in blood pressure and heart rate nih.gov |
Pharmacokinetic and Metabolic Research Aspects
In Vivo Disposition and Bioavailability Studies
Studies in rats have indicated that Sch 58261 exhibits low bioavailability when administered orally. nih.govnih.govresearchgate.net This suggests that only a small fraction of the administered oral dose reaches the systemic circulation. Following intravenous administration, this compound is detectable in plasma for a limited duration. nih.gov
In vivo studies using techniques like microdialysis have been employed to assess the effects of this compound on neurotransmitter levels in specific brain regions, providing insights into its disposition within the central nervous system after administration, often via intraperitoneal injection in research settings. researchgate.netresearchgate.netfrontiersin.org
Hepatic Metabolism and Clearance Profiles
Hepatic metabolism appears to significantly influence the clearance of this compound. In vitro studies using liver microsomes suggest that the compound is subject to substantial metabolism by cytochrome P450 (CYP) enzymes. nih.govnih.govresearchgate.net The extrapolated hepatic clearance value in rats has been reported as 39.97 mL/min/kg, indicating a high rate of hepatic clearance. nih.govnih.govresearchgate.net This high metabolic rate likely contributes to its low systemic exposure.
Identification of Metabolites
In vitro microsomal metabolic stability studies have facilitated the identification of this compound metabolites. These studies have revealed the formation of oxidized and ketone-formed metabolites, which are products of metabolic enzymes in the liver. nih.govnih.govresearchgate.net
Factors Influencing Oral Absorption and Exposure
Parameter sensitivity analysis using in silico tools like GastroPlus™ has been employed to examine the factors that significantly influence the oral exposure of this compound. These analyses highlight several key factors, including permeability, systemic clearance, renal clearance, and liver first-pass effect. nih.govnih.govresearchgate.net The limited gastrointestinal absorption is considered a primary contributor to the extremely low oral bioavailability observed. nih.govnih.gov The high hepatic metabolism also plays a significant role in limiting systemic exposure. nih.govnih.govresearchgate.net
Table 1: Pharmacokinetic Parameters of this compound in Rats (Summary from Literature)
| Parameter | Value (Rat) | Administration Route | Notes | Source |
| Hepatic Clearance | 39.97 mL/min/kg | In vitro (extrapolated) | Indicates significant hepatic metabolism | nih.govnih.govresearchgate.net |
| Oral Bioavailability | Low | Oral | Likely due to limited absorption and high metabolism | nih.govnih.govresearchgate.net |
| Excretion Pathway | Primarily Fecal | Oral | Based on bile duct-cannulated studies | nih.govnih.govresearchgate.net |
Note: This table summarizes findings reported in the cited literature and may not represent a comprehensive pharmacokinetic profile across all potential study conditions or species.
Table 2: Factors Influencing Oral Exposure of this compound
| Factor | Influence on Oral Exposure | Assessment Method | Source |
| Permeability | Significant | Parameter Sensitivity Analysis | nih.govnih.govresearchgate.net |
| Systemic Clearance | Significant | Parameter Sensitivity Analysis | nih.govnih.govresearchgate.net |
| Renal Clearance | Significant | Parameter Sensitivity Analysis | nih.govnih.govresearchgate.net |
| Liver First-Pass Effect | Significant | Parameter Sensitivity Analysis | nih.govnih.govresearchgate.net |
| GI Absorption | Limited | In vivo studies, Fecal Excretion | nih.govnih.govresearchgate.net |
| Hepatic Metabolism | High | In vitro and In vivo studies | nih.govnih.govresearchgate.net |
Research Methodologies and Experimental Models
In Vitro Experimental Paradigms
In vitro studies provide controlled environments to investigate the direct effects of Sch 58261 on cells and biological preparations, allowing for detailed mechanistic analysis.
Cell Culture Systems
Various cell lines have been utilized to study the effects of this compound, particularly concerning its interaction with adenosine (B11128) A2A receptors and subsequent cellular responses.
PC12 cells: This rat pheochromocytoma cell line, known to express adenosine A2A receptors, has been used to characterize the binding of radiolabeled this compound and assess its functional effects. Studies in PC12 cells demonstrated that this compound competitively attenuated the increase in cyclic AMP (cAMP) accumulation induced by the A2A receptor agonist CGS 21680. The potency of this compound in this functional assay was determined, showing a pA2 value of 8.55 ± 0.12. ahajournals.orgnih.gov
CHO cells: Chinese Hamster Ovary (CHO) cells, particularly those transfected to express recombinant adenosine receptors, serve as valuable tools for evaluating the selectivity and potency of compounds like this compound for specific receptor subtypes. ahajournals.org
NSCLC cell lines: Non-Small Cell Lung Cancer (NSCLC) cell lines, such as H1975, have been used to investigate the potential anti-proliferative effects of this compound. Research has shown that this compound can decrease the viability of H1975 cells in a concentration-dependent manner over a 7-day incubation period. medchemexpress.com
CAF cells: Cancer-Associated Fibroblast (CAF) cells have been studied to explore the influence of this compound on the tumor microenvironment. In vitro experiments have indicated that this compound can inhibit the growth of CAF cells. medchemexpress.com
A7r5 cells: This smooth muscle cell line has been employed to study the role of adenosine A2A receptors in vascular processes. Studies using A7r5 cells have investigated the impact of A2A receptor activation by agonists like CGS21680 and the potential blockade by antagonists such as this compound on downstream signaling pathways and cellular responses, such as the association of trax with translin and the levels of microRNA-181b. ahajournals.org
Membrane Preparations
Membrane preparations from various tissues rich in adenosine receptors are crucial for conducting binding assays to determine the affinity and selectivity of this compound.
Rat Striatal Membranes: Rat striatum is a primary region of high adenosine A2A receptor expression. Membrane preparations from rat striatum have been extensively used in radioligand binding studies with [³H]-Sch 58261 to characterize the binding sites. These studies have shown high-affinity and saturable binding of [³H]-Sch 58261 to a single class of sites consistent with A2A receptors. nih.govnih.govnih.govcaymanchem.com The binding parameters, such as Kd and Bmax, have been determined in these preparations. nih.govnih.govuc.pt
Bovine Brain Membranes: Bovine brain tissue has also been used in binding studies to assess the affinity and selectivity of this compound for adenosine receptor subtypes, demonstrating its selectivity for A2A receptors over A₁ receptors. nih.govcaymanchem.com
Porcine Coronary Artery Membranes: Membrane preparations from porcine coronary arteries have been utilized to investigate the presence and characteristics of adenosine A2A receptors in vascular tissue and to study the binding of [³H]-Sch 58261 to these sites. These studies confirmed saturable, high-affinity binding of [³H]-Sch 58261 in this tissue. ahajournals.orgnih.gov
Binding Assays
Radioligand binding assays are fundamental for characterizing the interaction of this compound with adenosine receptors.
Radioligand Competition Assays: These assays involve the use of a radiolabeled ligand (such as [³H]-Sch 58261 or other radiolabeled adenosine receptor ligands) and varying concentrations of unlabeled this compound to compete for binding sites on membrane preparations or cells. Competition binding experiments have demonstrated that this compound competes for [³H]-Sch 58261 binding sites in a concentration-dependent manner, confirming its affinity for the A2A receptor. ahajournals.orgnih.govnih.gov The potency of various adenosine receptor agonists and antagonists in competing for [³H]-Sch 58261 binding has been determined, providing insights into the pharmacological profile of the labeled sites. nih.govnih.gov
Saturation Binding Assays: Saturation binding studies with increasing concentrations of a radiolabeled ligand ([³H]-Sch 58261) are used to determine the density (Bmax) and affinity (Kd) of the binding sites. Studies using [³H]-Sch 58261 have revealed high-affinity binding sites in rat striatal membranes, porcine coronary artery membranes, and PC12 cell membranes, with Kd values in the low nanomolar range. ahajournals.orgnih.govnih.gov For instance, in rat striatal membranes, a Kd of 0.70 nM and a Bmax of 971 fmol/mg protein were reported. nih.gov In porcine coronary arteries, the Kd was 2.19 nM and Bmax was 900 ± 61 fmol/mg protein, while in PC12 cells, the Kd was 0.81 nM and Bmax was 959 ± 76 fmol/mg protein. nih.gov
Table 1: Representative [³H]-Sch 58261 Binding Parameters
| Preparation | Kd (nM) | Bmax (fmol/mg protein) | Citation |
| Rat Striatal Membranes | 0.70 | 971 | nih.gov |
| Porcine Coronary Arteries | 2.19 | 900 ± 61 | nih.gov |
| PC12 Cells | 0.81 | 959 ± 76 | nih.gov |
| Human Lymphocyte Membranes | 0.85 | 35 | unife.it |
Functional Cell-Based Assays
Functional assays measure the biological response of cells to this compound, providing evidence of its activity as an antagonist.
Adenylyl Cyclase/cAMP Assays: Since A2A receptors are Gs-coupled and stimulate adenylyl cyclase activity, measuring intracellular cAMP levels is a common functional assay. This compound has been shown to inhibit the increase in cAMP production induced by A2A agonists in cells expressing the receptor, such as PC12 cells and human lymphocyte membranes. ahajournals.orgnih.govunife.it
Cell Viability and Proliferation Assays: Assays like the CCK8 assay have been used to assess the effect of this compound on cell growth and viability in cancer cell lines, including NSCLC cells and CAF cells. medchemexpress.com
Migration and Invasion Assays: Transwell assays and wound-healing assays have been employed to study the impact of this compound on the migratory and invasive capabilities of cancer cells, particularly in the context of adenosine-mediated effects. semanticscholar.org
Platelet Aggregation Assays: this compound has been shown to antagonize the inhibition of platelet aggregation induced by A2A agonists, demonstrating its functional activity in this system. nih.gov
Vasorelaxation Assays: Studies using isolated vascular tissues, such as porcine coronary arteries, have demonstrated that this compound can antagonize the vasorelaxant effects induced by A2A receptor agonists. nih.gov
Microsomal Metabolic Stability Assays
Microsomal stability assays are used to evaluate the in vitro metabolic breakdown of a compound by liver enzymes, providing an indication of its potential hepatic clearance. Studies have assessed the metabolic stability of this compound using liver microsomes from different species, including rats. nih.govresearchgate.netnih.govacs.org These studies involve incubating this compound with liver microsomes and measuring the remaining parent compound over time using techniques like LC-MS/MS. nih.govresearchgate.netnih.govmercell.com Results have indicated that this compound undergoes significant hepatic metabolism. nih.govresearchgate.netnih.gov The extrapolated hepatic clearance value in rats has been reported as 39.97 mL/min/kg, suggesting that hepatic metabolism contributes significantly to its elimination. nih.govresearchgate.netnih.gov In vitro metabolite identification studies using liver microsomes have revealed the formation of oxidized and ketone-formed metabolites. nih.govresearchgate.netnih.gov
Table 2: Extrapolated Hepatic Clearance of this compound in Rat Liver Microsomes
| Species | Extrapolated Hepatic Clearance (mL/min/kg) | Citation |
| Rat | 39.97 | nih.govresearchgate.netnih.gov |
In Vivo Animal Models
In vivo studies using animal models are essential for understanding the effects of this compound in a complex biological system and evaluating its potential therapeutic utility.
Rat Models of Neurological Disorders: this compound has been extensively studied in rat models of Parkinson's disease, often induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or haloperidol (B65202). caymanchem.comwikipedia.orgabcam.comresearchgate.netmerckmillipore.com These studies have investigated the ability of this compound to counteract motor deficits, reduce muscle rigidity, and influence neurochemical changes in the striatum. caymanchem.comwikipedia.orgresearchgate.netmerckmillipore.com For example, this compound has been shown to diminish parkinsonian-like muscle rigidity and potentiate the effects of L-DOPA in rat models. medchemexpress.comresearchgate.net It has also been reported to decrease haloperidol-induced catalepsy and the increase in proenkephalin (PENK) mRNA expression in the rat striatum. medchemexpress.comresearchgate.net
Mouse Models: Mouse models have been used to explore various effects of this compound, including its impact on tumor growth, pain, and neuroinflammation. medchemexpress.comwikipedia.orgtocris.comresearchgate.net Studies in melanoma tumor models in mice have shown that this compound can reduce tumor growth and TGF-β levels. tocris.com Mouse models of acute pain have been used to investigate the effects of A₁ and A2A adenosine receptor ligands, including this compound. tocris.com In models of neuroinflammation, this compound has been shown to protect photoreceptors by inhibiting microglial activation and the inflammatory response. researchgate.net
Rat Models of Ischemic Stroke: this compound has demonstrated neuroprotective effects in rat models of cerebral ischemia, reducing striatal transmitter outflow and ischemic brain damage induced by permanent focal ischemia. acs.orgmerckmillipore.com
Rat Pharmacokinetic and Metabolism Studies: In vivo pharmacokinetic studies in rats have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound. nih.govresearchgate.netnih.gov These studies, often using LC-MS/MS for quantification, have revealed that this compound has low oral bioavailability in rats, likely due to limited absorption and significant first-pass metabolism. nih.govresearchgate.netnih.gov Bile duct-cannulated rat studies have shown significant excretion of the drug in feces after oral administration, further supporting poor absorption. nih.govresearchgate.netnih.gov
Table 3: Summary of Representative In Vivo Findings with this compound
| Animal Model | Key Finding | Citation |
| Rat (Parkinson's models) | Diminishes parkinsonian-like muscle rigidity, potentiates L-DOPA effects. | medchemexpress.comresearchgate.netmerckmillipore.com |
| Rat (Haloperidol-induced catalepsy) | Decreases catalepsy and striatal PENK mRNA expression. | medchemexpress.comresearchgate.net |
| Mouse (Melanoma tumor) | Reduces tumor growth and TGF-β levels. | tocris.com |
| Mouse (Neuroinflammation) | Protects photoreceptors by inhibiting microglial activation. | researchgate.net |
| Rat (Cerebral Ischemia) | Reduces ischemic brain damage. | acs.orgmerckmillipore.com |
| Rat (Pharmacokinetics) | Low oral bioavailability, significant hepatic metabolism. | nih.govresearchgate.netnih.gov |
Rodent Models of Neurodegenerative Disorders (e.g., 6-OHDA, MPTP, Haloperidol-induced, R6/2, MPP+ infusion)
This compound has been investigated in several rodent models of neurodegenerative disorders, particularly those mimicking aspects of Parkinson's disease (PD). In these models, A2A receptor antagonists have shown potential neuroprotective and motor-enhancing effects wikipedia.orggoogle.com.
In rodent models of PD induced by neurotoxins like MPTP and 6-hydroxydopamine (6-OHDA), as well as models induced by haloperidol or reserpine, selective A2A receptor antagonists, including this compound, have been shown to reverse motor deficits google.comgoogleapis.comethernet.edu.et. Studies using this compound in the rat 6-OHDA lesion model have shown positive effects ethernet.edu.et. Furthermore, A2A receptor antagonists have attenuated dopaminergic neurotoxicity in both MPTP and 6-OHDA models, providing not only functional protection (e.g., reduced dopamine (B1211576) content) but also reducing the loss of dopaminergic neurons in the substantia nigra google.com. Genetic inactivation of A2A receptors has also been shown to attenuate MPTP-induced dopaminergic neurotoxicity in mice google.com.
In the striatum of rats lesioned with the excitotoxin quinolinic acid (QA), this compound significantly reduced motor, electroencephalographic, and neuropathological changes induced by the lesion researchgate.net. This effect occurred at low doses and was associated with an inhibition of QA-stimulated glutamate (B1630785) release researchgate.net. Preliminary results in the model of paired-pulse stimulation in corticostriatal slices also supported the role of A2A antagonists in regulating glutamate outflow researchgate.net.
In the context of cognitive impairment associated with neurodegenerative conditions, systemic injection of A2A antagonists like this compound in rats has enhanced in vivo acetylcholine (B1216132) and dopamine release in the prefrontal cortex (PFC) researchgate.net.
Models of Cerebral Ischemia (e.g., MCAo, Oxygen-Glucose Deprivation)
This compound has demonstrated protective effects in experimental models of cerebral ischemia. In the rat model of middle cerebral artery occlusion (MCAo), acute administration of this compound has been shown to protect from acute post-ischemic damage evaluated 24 hours after MCAo researchgate.netnih.gov. This compound significantly reduced cortical damage and decreased contralateral turning behavior after monolateral MCAo researchgate.net. The protective effect against turning behavior and increased outflow of excitatory amino acids in the initial hours after MCAo suggests the potential utility of selective A2A antagonists when administered early after ischemia researchgate.net. Subchronic administration of this compound in the rat MCAo model also protected from neurological deficit and cortical and striatal damage nih.govfrontiersin.org. In the first hour after ischemia, the antagonist reduced glutamate outflow, and at 24 hours, it significantly reduced the activation of p38 mitogen-activated protein kinase (MAPK) in microglial-activated cells and JNK-MAPK in oligodendrocytes frontiersin.org.
In in vitro models of oxygen-glucose deprivation (OGD) in rat hippocampal slices, selective A2A receptor antagonists, including this compound, have been shown to protect from OGD-induced irreversible disappearance of field excitatory post-synaptic potentials (fEPSPs) and from the appearance of anoxic depolarization (AD), a sign of neuronal injury nih.govfrontiersin.orgnih.gov. This compound significantly attenuated ionic imbalance and AD appearance in striatal medium spiny neurons exposed to OGD ucl.ac.uk. These findings suggest that adenosine, released during striatal OGD, activates A2A receptors, which may exacerbate OGD-induced damage ucl.ac.uk. This compound has also been shown to prevent oxidative stress and neuronal injury after acute hypoxic insults in the striatum of newborn piglets ucl.ac.uk.
This compound has also been used to demonstrate that A2A receptors support the expression and recruitment of calcium-permeable AMPA receptors during LTP induced by OGD in rat hippocampal slices nih.gov.
Models of Spinal Cord Injury
Research using this compound has explored the role of A2A receptors in models of spinal cord injury (SCI). Systemic administration of this compound after SCI in mice has shown protective effects against tissue damage, locomotor dysfunction, and inflammatory responses nih.govresearchgate.net.
Short-term systemic administration of this compound reduced demyelination and levels of TNF-α, Fas-L, PAR, Bax expression, and activation of JNK MAPK 24 hours after SCI nih.govresearchgate.net. Bcl-2 expression was also increased nih.gov. Chronic administration of this compound via osmotic minipump for 10 days improved the neurological deficit up to 10 days after SCI nih.govresearchgate.net. When centrally injected into injured spinal cord, this compound also appeared neuroprotective researchgate.net. These results indicate that the A2A antagonist protects against SCI by acting on centrally located A2A receptors researchgate.net.
Cancer Models (e.g., CD73+, Melanoma, Breast Cancer, NSCLC, B16F10, SM1WT1, HNSCC)
This compound has been utilized in cancer models to investigate the role of A2A receptors in tumor growth and immune evasion, particularly in the context of the immunosuppressive tumor microenvironment. A2A receptors are expressed on various immune cells and can suppress anti-tumor immunity nih.govresearchgate.net.
Studies have shown that blocking A2A receptors with this compound can enhance anti-tumor immune responses. In an HNSCC mouse tumor model, blocking A2AR with this compound increased the number of tumor-infiltrating CD8+ T cells and enhanced their function (increased INF-γ and TNF-α expression) nih.gov. Blocking A2AR in vivo using this compound inhibited tumor growth, induced a decrease in CD4+ Foxp3+ Treg cells, and enhanced the anti-tumor response of T cells nih.gov. This compound has also been reported to reduce melanoma tumor growth and TGF-β levels in mice fishersci.nltocris.comrndsystems.com.
In models such as B16F10 and SM1WT1 tumors in A2AR deficient mice, infiltration of CD8+ T cells into tumors was enhanced, inhibiting tumor growth and metastasis nih.gov. While direct data for this compound in breast cancer or NSCLC models were less prominent in the immediate search results, the role of CD73 and the adenosinergic pathway in these cancers and the potential for A2A blockade are indicated nih.govnih.gov. CD39 expression is elevated across multiple human tumor types, including NSCLC, breast cancer, and melanoma, and CD8+ T cells in these tumors show elevated CD39 levels nih.gov.
Models of Autoimmune and Inflammatory Diseases (e.g., Experimental Autoimmune Encephalomyelitis, Collagen-induced Arthritis)
This compound has been used to study the role of A2A receptors in autoimmune and inflammatory conditions. Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis, and Collagen-induced Arthritis (CIA), a model for rheumatoid arthritis, are key examples.
In the EAE model, treatment with the A2AR antagonist this compound protected wild-type mice by inhibiting the entry of lymphocytes into the central nervous system (CNS) mdpi.commdpi.comnih.gov. Results obtained with bone marrow chimeric mice revealed that A2AR expression on nonimmune cells is required for efficient EAE development, while A2AR expressed on lymphocytes is essential for limiting the severity of the inflammatory response mdpi.com. This compound has also been shown to reduce macrophage/microglia activation and protect against EAE in mice mdpi.commdpi.com. Compared with wild-type mice, mice lacking A2ARs developed a more severe form of EAE characterized by worsened demyelination, axonal injury, and enhanced microglial activation mdpi.com.
In the context of inflammation more broadly, intracerebroventricular injection of this compound prevented the recruitment of activated microglial cells and the increase in IL-1β evaluated after intraperitoneal administration of lipopolysaccharide (LPS) nih.gov. A2A receptor antagonists have also been shown to suppress microglia activation in vitro nih.gov.
While direct studies using this compound in Collagen-induced Arthritis were not prominently found, the role of the adenosinergic pathway in arthritis is established, with A2AR agonists showing beneficial effects in CIA models mdpi.comnih.gov.
Models of Retinal Degeneration
This compound has been investigated in models of retinal degeneration, such as light-induced retinal degeneration and models involving elevated intraocular pressure.
In a model of light-induced retinal degeneration in rats, intravitreal injection of this compound significantly decreased apoptotic nuclei in the outer nuclear layer and GFAP immunoreactive area of the retinas nih.govdntb.gov.ua. It also significantly decreased GFAP and activated caspase-3 levels and preserved retinal function, as treated eyes showed significantly greater amplitudes of a- and b-waves and oscillatory potentials nih.govdntb.gov.ua. This compound significantly decreased the expression of tumor necrosis factor-α nih.gov. These results suggest that blockade of the A2A receptor before the onset of the pathogenic process is neuroprotective and prevents light-induced retinal damage nih.govdntb.gov.ua.
In models involving elevated pressure, selective A2AR antagonists like this compound have suppressed elevated pressure-induced inflammation, oxidative stress, and cell death in retinal cells rndsystems.comfrontiersin.org. This compound also prevented retinal ganglion cell death from high intraocular pressure-induced transient ischemic injury frontiersin.orguc.pt.
In a zebrafish model of retinal degeneration induced by CoCl2, retinas treated with a relatively high (0.6 µM) and low (100 nM) intraocular concentration of this compound showed a significant increment in the number of PCNA-positive nuclei within the ONL and INL at ten days post-lesion, and depicted a strong gliotic response conicet.gov.ar. This appears counterintuitive to the protective effects observed in other retinal models and may suggest complex or context-dependent roles of A2AR in this specific model.
Cardiovascular Models (e.g., High-salt water-induced Aortic Stiffening)
This compound has been used in cardiovascular models, including a model of high-salt water-induced aortic stiffening. Daily treatment with this compound in this paradigm blocked aortic stiffening induced by high-salt water in mice sciprofiles.com. These findings suggest that blockade of A2ARs may have therapeutic potential in treating large-artery stiffness sciprofiles.com.
Data Tables
Due to the diverse nature of the experimental models and outcome measures, presenting all detailed research findings in a single interactive table format is not feasible. However, key findings related to the effects of this compound in various models are summarized below, highlighting the type of model and the observed effects.
| Model Type | Specific Model/Condition | Observed Effects of this compound | Source |
| Neurodegenerative Disorders | MPTP and 6-OHDA models (rodents) | Reversal of motor deficits, attenuation of dopaminergic neurotoxicity, reduced loss of dopaminergic neurons. | google.comgoogleapis.com |
| Neurodegenerative Disorders | Quinolinic acid (QA) striatal lesion (rats) | Reduced motor, EEG, and neuropathological changes; inhibition of QA-stimulated glutamate release. | researchgate.net |
| Neurodegenerative Disorders | 6-OHDA lesion in prefrontal cortex (rats) | Enhanced in vivo acetylcholine and dopamine release. | researchgate.net |
| Cerebral Ischemia | MCAo (rats) | Protection from acute post-ischemic damage, reduced cortical damage, decreased contralateral turning behavior, reduced glutamate outflow, reduced p38 and JNK MAPK activation. | researchgate.netnih.govfrontiersin.orgnih.gov |
| Cerebral Ischemia | Oxygen-Glucose Deprivation (OGD) (rat hippocampal slices) | Protection from fEPSP disappearance and AD appearance, attenuated ionic imbalance, prevented oxidative stress and neuronal injury. | nih.govfrontiersin.orgnih.govucl.ac.uk |
| Spinal Cord Injury | Extradural compression (mice) | Reduced demyelination, reduced TNF-α, Fas-L, PAR, Bax expression, increased Bcl-2 expression, improved neurological deficit. | nih.govresearchgate.net |
| Cancer | HNSCC (mouse model) | Increased tumor-infiltrating CD8+ T cells, enhanced CD8+ T cell function (increased INF-γ, TNF-α). | nih.gov |
| Cancer | In vivo (melanoma) | Reduced melanoma tumor growth and TGF-β levels. | fishersci.nltocris.comrndsystems.com |
| Autoimmune/Inflammatory Diseases | Experimental Autoimmune Encephalomyelitis (EAE) (mice) | Protection from EAE induction, inhibited lymphocyte entry into CNS, reduced macrophage/microglia activation. | mdpi.commdpi.comnih.gov |
| Autoimmune/Inflammatory Diseases | LPS administration (intracerebroventricular) | Prevented recruitment of activated microglial cells, reduced increase in IL-1β. | nih.gov |
| Retinal Degeneration | Light-induced retinal degeneration (rats) | Decreased apoptotic nuclei, decreased GFAP immunoreactivity, decreased activated caspase-3, preserved retinal function, decreased TNF-α expression. | nih.govdntb.gov.ua |
| Retinal Degeneration | Elevated pressure models | Suppressed inflammation, oxidative stress, and cell death; prevented RGC death from transient ischemic injury. | rndsystems.comfrontiersin.org |
| Retinal Degeneration | CoCl2-induced retinal degeneration (zebrafish) | Increased PCNA-positive nuclei, strong gliotic response. | conicet.gov.ar |
| Cardiovascular Models | High-salt water-induced aortic stiffening (mice) | Blocked aortic stiffening. | sciprofiles.com |
Behavioral Pharmacology Models (e.g., Locomotor Activity, Turning Behavior, Catalepsy)
This compound has been extensively utilized in behavioral pharmacology models to understand the involvement of A2A receptors in motor control and other behaviors. Studies have demonstrated that this compound can influence locomotor activity, turning behavior, and catalepsy, particularly in the context of modulating dopaminergic system function.
In models of Parkinson's disease, such as unilaterally 6-hydroxydopamine (6-OHDA) lesioned rats, this compound has been shown to potentiate the contralateral turning behavior induced by L-DOPA or direct dopamine receptor agonists. researchgate.netnih.gov This effect suggests that A2A receptor blockade can enhance the motor response mediated by the compromised dopaminergic system. In naive animals, a low dose of this compound (0.01 mg/kg) may not affect motor activity, while a higher dose effective in Parkinson's disease models can significantly increase motility and rearing in rats. researchgate.net
This compound has also been shown to reverse catalepsy induced by dopamine antagonists like haloperidol. researchgate.netnih.gov This finding supports the notion of an interaction between adenosine A2A and dopamine D2 receptors in motor control, where blocking A2A receptors can counteract the effects of D2 receptor blockade. Studies have indicated that this compound can partially decrease haloperidol-induced catalepsy. nih.gov
In the open field test, this compound has been observed to increase locomotion. frontiersin.org This stimulant effect on locomotion is consistent with the role of A2A receptors in modulating motor activity, and this effect can be nullified in the presence of haloperidol, further highlighting the interaction with the dopaminergic system. frontiersin.org Intra-striatal administration of this compound also increased locomotion in the open field, an effect mitigated by haloperidol. frontiersin.org
Research in R6/2 Huntington's disease mice showed that chronic treatment with this compound did not prevent the impairment in motor coordination but fully prevented alterations in emotional/anxious responses. nih.gov
In models of cerebral ischemia induced by middle cerebral artery occlusion (MCAo), this compound has been shown to decrease contralateral turning behavior. researchgate.net This suggests a role for A2A receptors in the motor deficits observed after ischemic events.
This compound has also been investigated for its effects on fatigue resistance and running power in treadmill tests, demonstrating an improvement that was blocked by haloperidol. frontiersin.org This indicates that the ergogenic effects of this compound might involve interaction with the dopaminergic system, potentially outside the striatum. frontiersin.org
Studies exploring the behavioral activating effects of caffeine (B1668208) have used this compound to demonstrate that the stimulant effects on locomotor behavior are mediated through A2A receptor blockade. researchgate.net this compound significantly increased locomotion and rearing in rats, similar to caffeine. nih.gov
In the context of substance use disorders, blockade of A2A receptors with this compound has been shown to influence cocaine-seeking behavior and the development of sensitization to psychostimulants like amphetamine. mdpi.com
The effects of this compound on different behavioral models are summarized in the table below:
| Behavioral Model | Species | Observed Effect of this compound | Related Condition/Context | Source |
| Contralateral Turning | Rat | Potentiated (with L-DOPA/DA agonists) | 6-OHDA lesion (Parkinson's model) | researchgate.netnih.gov |
| Contralateral Turning | Rat | Decreased | MCAo (Cerebral Ischemia) | researchgate.netoup.com |
| Catalepsy | Rat | Reversed/Decreased (induced by haloperidol) | Dopamine antagonist challenge | researchgate.netnih.gov |
| Locomotor Activity | Rat | Increased (at higher doses) | Naive animals | researchgate.net |
| Locomotor Activity | Mouse | Increased (in open field) | General locomotion | frontiersin.org |
| Locomotor Activity | Rat | Increased | Behavioral activation | nih.gov |
| Motor Coordination | Mouse | No prevention of impairment | R6/2 Huntington's disease model | nih.gov |
| Running Power (Treadmill) | Mouse | Improved (blocked by haloperidol) | Fatigue resistance | frontiersin.org |
| Cocaine-Seeking Behavior | Rat | Produced (intra-accumbal microinjection) | Substance Use Disorders | mdpi.com |
| Amphetamine Sensitization | Mouse | Prevented or delayed development | Psychostimulant sensitization | mdpi.com |
Advanced Analytical and Imaging Techniques
This compound has been a valuable tool in various advanced analytical and imaging techniques used to study A2A receptor function and distribution, as well as downstream molecular and cellular effects.
Ligand Binding and Autoradiography
Radiolabeled this compound, specifically [³H]this compound, has been characterized and widely used as a high-affinity selective radioligand for A2A receptor binding studies, particularly in autoradiography. nih.govunife.itresearchgate.net This allows for the visualization and quantification of A2A receptor density and distribution in brain tissue sections.
Studies using [³H]this compound autoradiography have confirmed the high density of A2A receptors in dopamine-rich regions of the brain, such as the striatum (caudate putamen and globus pallidus). nih.govresearchgate.net [³H]this compound binding in the striatum of rats showed a K_D value of 1.4 nM and a maximal number of binding sites (Bmax) of 310 fmol/mg of protein. nih.gov The binding is highly selective, with significantly lower binding observed in other brain regions like the cerebral cortex. researchgate.netscilit.comnih.gov
[³H]this compound has been instrumental in demonstrating the selectivity of this compound for A2A receptors over A1 receptors, showing an approximate 800-fold selectivity in rat brain studies. nih.gov Displacement studies using [³H]this compound have helped characterize the binding affinities of other adenosine analogues. nih.gov
Autoradiography with [³H]this compound has also been applied to study changes in A2A receptor binding in disease states. For example, studies in post-mortem brain tissue from Parkinson's disease patients have investigated [³H]this compound specific binding in areas like the caudate nucleus, putamen, and globus pallidus. oup.com These studies found altered [³H]this compound binding in certain striatal subregions in Parkinson's disease patients, particularly those who developed dyskinesias. oup.com
Furthermore, [³H]this compound has been used in studies investigating the long-term effects of convulsive behavior on adenosine receptor density, showing an increased binding density of [³H]this compound in cortical membranes of rats after kindling or kainate injection, indicative of increased A2A receptor density. uc.pt
Data on [³H]this compound binding in rat striatum:
| Parameter | Value | Brain Region | Species | Source |
| K_D | 1.4 nM | Striatum | Rat | nih.gov |
| Bmax | 310 fmol/mg protein | Striatum | Rat | nih.gov |
Molecular Biology Techniques (e.g., qRT-PCR, Western Blotting)
Molecular biology techniques such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) and Western blotting have been used in conjunction with this compound to investigate the molecular mechanisms underlying its effects. These techniques allow for the assessment of gene and protein expression levels of various targets.
qRT-PCR has been employed to measure changes in mRNA expression of genes downstream of A2A receptor activation or blockade by this compound. For instance, studies in rat striatum have examined the effect of this compound on the expression of proenkephalin (PENK) mRNA, which is influenced by dopamine D2 receptor activity. researchgate.netnih.gov this compound was found to decrease the haloperidol-enhanced PENK mRNA expression in certain striatal regions. nih.gov qRT-PCR has also been used to assess the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6 in studies where this compound was used to investigate neuroinflammation. dntb.gov.uamdpi.comx-mol.net In a model of light-induced retinal damage, this compound significantly decreased the expression of tumor necrosis factor-α (TNF-α). dntb.gov.ua
Western blotting is commonly used to determine the protein levels of specific targets. Research using this compound has applied Western blotting to analyze proteins involved in various cellular processes. For example, studies investigating the neuroprotective effects of this compound have used Western blotting to assess levels of activated caspase-3, a marker of apoptosis. dntb.gov.uafrontiersin.org In light-induced retinal degeneration, this compound treatment decreased levels of activated caspase-3. frontiersin.org Western blotting has also been used to examine the expression of glial fibrillary acidic protein (GFAP), a marker for astrogliosis, which is often associated with neuroinflammation and injury. dntb.gov.uamdpi.comfrontiersin.org this compound treatment has been shown to decrease GFAP levels. dntb.gov.uafrontiersin.org
Other proteins analyzed by Western blotting in studies involving this compound include those related to autophagy, the Keap1-Nrf2 pathway, synaptic function (e.g., PSD95, GLT-1), and inflammatory mediators like iNOS. nih.govmdpi.comnih.govresearchgate.net For instance, this compound was found to activate the Nrf2 pathway through autophagy-mediated Keap1 degradation in an Alzheimer's disease model. nih.gov Western blotting confirmed that this compound treatment decreased iNOS protein levels in diabetic retinas. researchgate.net
Examples of molecular targets analyzed using qRT-PCR and Western Blotting with this compound:
| Technique | Target | Observed Effect of this compound | Context/Model | Source |
| qRT-PCR | Proenkephalin (PENK) mRNA | Decreased (haloperidol-enhanced) | Rat striatum | nih.gov |
| qRT-PCR | TNF-α | Decreased | Light-induced retinal damage | dntb.gov.ua |
| qRT-PCR | Inflammatory cytokines (IL-1β, IL-6) | Decreased | Chronic periodontitis mice (hippocampus) | mdpi.com |
| Western Blotting | Activated caspase-3 | Decreased | Light-induced retinal degeneration | frontiersin.org |
| Western Blotting | GFAP | Decreased | Light-induced retinal degeneration, Hippocampus | dntb.gov.uamdpi.comfrontiersin.org |
| Western Blotting | Keap1 | Degradation (autophagy-mediated) | Alzheimer's disease model | nih.gov |
| Western Blotting | Nrf2 | Activation | Alzheimer's disease model | nih.gov |
| Western Blotting | iNOS | Decreased | Diabetic retinas | researchgate.net |
Immunohistochemistry and Histopathological Analysis (e.g., TUNEL Assay)
Immunohistochemistry and histopathological analyses, including techniques like the TUNEL assay, are used to visualize the cellular and tissue-level effects of this compound. Immunohistochemistry allows for the detection and localization of specific proteins within tissue sections, while the TUNEL assay is a common method for identifying apoptotic cells.
Immunohistochemistry with antibodies against specific markers has been used to assess changes in cell populations and protein expression. For example, GFAP immunohistochemistry has been used to evaluate astrogliosis, showing that this compound treatment can reduce GFAP immunoreactivity. dntb.gov.uamdpi.comfrontiersin.org In studies of brain injury and neuroinflammation, immunohistochemistry has been used to stain for markers of microglia (e.g., Iba1, OX-42) and oligodendrocytes (e.g., MBP, NG2) to assess microglial activation and oligodendrocyte survival. researchgate.netmdpi.comacs.orgresearchgate.netnih.gov this compound has been shown to inhibit microglial activation and preserve oligodendrocyte populations. researchgate.netmdpi.comnih.gov
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is frequently used to detect DNA fragmentation, a hallmark of apoptosis. Studies employing this compound have utilized the TUNEL assay to quantify cell death in various models of neuronal injury and degeneration. dntb.gov.uax-mol.netfrontiersin.orgresearchgate.netnih.govoup.comeuropeanreview.org For instance, in models of light-induced retinal degeneration and oxygen-glucose deprivation (OGD) induced brain injury, this compound treatment significantly decreased the number of TUNEL-positive cells, indicating a reduction in apoptosis. dntb.gov.uafrontiersin.orgnih.gov
Examples of findings using Immunohistochemistry and TUNEL assay with this compound:
| Technique | Target/Assay | Observed Effect of this compound | Context/Model | Source |
| Immunohistochemistry | GFAP | Decreased immunoreactivity | Retina, Hippocampus | dntb.gov.uamdpi.comfrontiersin.org |
| Immunohistochemistry | Iba1 / OX-42 | Inhibition of microglial activation | Hippocampus, Ischemic brain damage | mdpi.comacs.org |
| Immunohistochemistry | MBP / NG2 | Preservation of oligodendrocyte populations | Brain injury (OGD model) | nih.gov |
| TUNEL assay | Apoptotic cells | Decreased number of positive cells | Light-induced retinal degeneration, Brain injury | dntb.gov.uafrontiersin.orgnih.gov |
Electrophysiological Recordings
Electrophysiological recordings are used to measure the electrical activity of neurons and synapses, providing insights into how this compound affects neuronal function and synaptic transmission. Both in vitro and in vivo electrophysiological techniques have been applied.
In vitro electrophysiological recordings, such as patch clamp and extracellular recordings in brain slices, have been used to study the effects of this compound on synaptic plasticity and neuronal excitability. Studies have investigated the impact of this compound on long-term potentiation (LTP), a cellular model of learning and memory. uc.pt this compound has been shown to affect LTP in brain regions like the hippocampus and lateral amygdala, influencing fear memory consolidation. uc.pt
Electrophysiological recordings have also examined the effects of this compound on spontaneous excitatory postsynaptic currents (sEPSCs) and population spikes. frontiersin.org In the prefrontal cortex, bath application of this compound did not affect the frequency or amplitude of sEPSCs onto pyramidal neurons but decreased the magnitude of population spike LTP. frontiersin.org
Studies using electrophysiological recordings in models of neurological disorders have explored the effects of this compound on neuronal excitability. In a model of DYT1 dystonia, electrophysiological recordings from striatal neurons were used to assess the impact of this compound on synaptic function. uniroma1.it Recent research has also used in vitro electrophysiological recordings to investigate the effects of sleep deprivation on the excitability of striatal medium spiny neurons (MSNs) and found that this compound partially offset these changes. nih.gov
In vivo electrophysiological recordings, such as local field potential (LFP) recordings, have been used to monitor neuronal activity in live animals. LFP recordings in the nucleus tractus solitarius (NTS) have been used to study the role of A2A receptors in sudden unexpected death in epilepsy (SUDEP) and the effect of this compound treatment. frontiersin.org
Examples of electrophysiological findings with this compound:
| Technique | Measurement | Observed Effect of this compound | Context/Model | Source |
| In vitro Electrophysiology | LTP (Hippocampus, Amygdala) | Affected magnitude, influenced fear memory consolidation | Contextual fear conditioning | uc.pt |
| In vitro Electrophysiology | sEPSCs (frequency, amplitude) | No significant effect on pyramidal neurons in mPFC | Prefrontal cortex slices | frontiersin.org |
| In vitro Electrophysiology | Population spike LTP | Decreased magnitude in mPFC | Prefrontal cortex slices | frontiersin.org |
| In vitro Electrophysiology | Neuronal excitability (MSNs) | Partially offset changes induced by sleep deprivation | Sleep deprivation model | nih.gov |
| In vivo Electrophysiology (LFP) | Neuronal activity | Investigated role in SUDEP | Epilepsy model (NTS) | frontiersin.org |
Microdialysis for Neurotransmitter Monitoring
Microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and other small molecules in the brain of live animals. This technique allows for the investigation of how this compound influences neurotransmitter release and metabolism.
Microdialysis studies involving this compound have primarily focused on its effects on the extracellular levels of neurotransmitters, particularly in brain regions rich in A2A receptors, such as the striatum. Given the known interaction between adenosine A2A and dopamine systems, microdialysis has been used to monitor dopamine levels.
In models of cerebral ischemia (MCAo), microdialysis has been used to assess the outflow of various neurotransmitters, including glutamate, aspartate, GABA, adenosine, and taurine. researchgate.net this compound administration was found to significantly reduce the increased outflow of glutamate, aspartate, GABA, and adenosine in the striatum following MCAo. researchgate.net This suggests that A2A receptor blockade can modulate the release of multiple neurotransmitters during ischemic conditions.
While the provided search results highlight the use of microdialysis to monitor neurotransmitter outflow in the context of ischemia and the effects of this compound on these levels, specific detailed data tables on neurotransmitter concentrations directly modulated by this compound in other contexts like behavioral tasks were not extensively found within the provided snippets. However, the technique is relevant for studying the neurochemical effects of this compound.
Summary of microdialysis findings with this compound:
| Technique | Measured Substances | Observed Effect of this compound | Context/Model | Source |
| Microdialysis | Glutamate, Aspartate, GABA, Adenosine | Reduced increased outflow | MCAo (Cerebral Ischemia) | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has been employed for the quantitative determination of this compound in biological matrices, such as rat plasma, to assess its pharmacokinetic profile. nih.govnih.gov This method is generally applied for the quantification of small molecule drugs in bioanalytical samples due to its sensitivity. researchgate.net
A specific LC-MS/MS method was developed and validated for the determination of this compound in rat plasma. nih.govnih.gov This method was applied to determine plasma concentrations following both intravenous and oral administration of this compound in rats. nih.gov The assay demonstrated sufficient sensitivity for the determination of this compound in rat plasma after administration via these routes. nih.gov
The stability of this compound in rat plasma under various conditions, including stock stability, short-term stability, long-term stability, and freeze-thaw stability, has been evaluated using LC-MS/MS. researchgate.net These stability assessments are crucial for ensuring the reliability of the pharmacokinetic data obtained. researchgate.net
Computational and In Silico Approaches (e.g., Pharmacokinetic Simulation)
Computational and in silico approaches have been utilized to predict and understand the pharmacokinetic characteristics of this compound. nih.govnih.govacervomais.com.brresearchgate.net Tools such as GastroPlus™ have been used to simulate the pharmacokinetic behavior of the compound. nih.govnih.gov These simulations can be based on in vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic parameters. nih.gov
Parameter sensitivity analysis (PSA) is a module within computational tools like GastroPlus™ that is useful for exploring which pharmacokinetic parameters significantly contribute to drug exposure, particularly after oral administration. nih.govnih.gov For this compound, parameter sensitivity analysis has been used to examine factors influencing exposure when the drug is orally administered. nih.govnih.gov Key factors identified as influencing oral exposure include permeability, systemic clearance, renal clearance, and liver first-pass effect. nih.govnih.gov
In silico studies, utilizing tools like PreADMET and PASS, have been conducted to predict ADME properties of compounds, including this compound. acervomais.com.brresearchgate.net These studies have indicated that this compound demonstrates a higher binding to plasma proteins compared to some other compounds, which could potentially prolong its effects in the organism. acervomais.com.brresearchgate.net
Detailed research findings from pharmacokinetic studies in rats using LC-MS/MS and computational simulations have provided insights into the in vivo behavior of this compound. Following oral administration in rats, a significant amount of the administered drug was excreted in feces without being absorbed, suggesting limited absorption. nih.govnih.gov In vitro microsomal metabolic stability studies indicated that this compound is substantially affected by hepatic metabolism, with an extrapolated hepatic clearance value of 39.97 mL/min/kg. nih.govnih.gov Metabolite identification studies using LC-MS/MS revealed the production of oxidized and ketone-formed metabolites via liver metabolic enzymes. nih.govnih.gov Collectively, these findings suggest that this compound exhibits low oral bioavailability in rats, likely attributable to limited absorption and high in vivo metabolism. nih.govnih.gov
The mean plasma concentration-time profiles of this compound in rats following intravenous and oral administration have been determined. nih.gov The estimated pharmacokinetic parameters derived from these studies provide quantitative data on the compound's disposition in this animal model. nih.gov
Table 1: Selected Pharmacokinetic Findings for this compound in Rats
| Parameter | Value (Intravenous, 1 mg/kg) | Value (Oral, 5 mg/kg) | Source |
| Hepatic Clearance (in vitro extrapolated) | - | 39.97 mL/min/kg | nih.govnih.gov |
| Fecal Excretion (Oral) | - | ~28% (unabsorbed) | nih.govnih.gov |
| Oral Bioavailability | - | Low | nih.govnih.gov |
Note: Data compiled from cited sources. Specific values for parameters beyond hepatic clearance and fecal excretion were presented graphically or in tables in the source material nih.gov, but not extracted as discrete numerical values in the search snippets.
Translational Considerations and Future Research Directions
Challenges in Clinical Development Related to Pharmacokinetic Properties
A significant hurdle for the clinical development of Sch 58261 has been its unfavorable pharmacokinetic profile. mdpi.comsynabs.beresearchgate.net Studies in rats have shown that this compound exhibits low oral bioavailability. nih.govresearchgate.net This is likely due to limited absorption and high metabolism in vivo. nih.gov In vitro microsomal metabolic stability studies indicate that the drug is significantly affected by hepatic metabolism. nih.gov The volume of distribution at steady state (Vss) in rats was found to be relatively high (3196.92 mL/kg), suggesting distribution into tissues. nih.gov After oral administration, this compound was almost undetectable in rat plasma, with a low maximum concentration (Cmax) and area under the curve (AUClast). nih.gov These poor physicochemical and pharmacokinetic properties have contributed to the compound being stopped at the preclinical stage by Schering-Plough. mdpi.comsynabs.be
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous Administration (1 mg/kg) | Oral Administration (5 mg/kg) |
| Vss (mL/kg) | 3196.92 | - |
| Cmax (ng/mL) | - | 6.12 |
| AUClast (min·ng/mL) | - | 15.29 |
| Hepatic Clearance (mL/min/kg) | 39.97 | - |
| Oral Bioavailability | Low | Low |
Note: Data compiled from reference nih.gov.
Strategies for Derivatization and Scaffold Optimization
To overcome the limitations of this compound's pharmacokinetic properties, strategies involving derivatization and scaffold optimization have been pursued. The pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold of this compound has served as a starting point for the design of novel A2AR antagonists with improved properties. acs.orgresearchgate.net For instance, MK-3814 (also known as SCH-420814 or preladenant) is a structural derivative of this compound. mdpi.comsynabs.beresearchgate.net To enhance its A2AR selectivity and improve physicochemical and pharmacokinetic characteristics, hydrophilic groups were added to the side chain of this compound during the development of MK-3814. mdpi.comresearchgate.net This optimization resulted in MK-3814 exhibiting higher affinity for human A2AR and significantly improved selectivity over other adenosine (B11128) receptors, as well as being orally active with good pharmacokinetic properties. mdpi.comresearchgate.net Other strategies include the exploration of new formulations or pro-drug approaches based on the pharmacokinetic and physicochemical properties of this compound analogs. nih.gov
Evaluation in Combination Therapies
Given the complex nature of many diseases, particularly cancer and neurodegenerative disorders, the evaluation of this compound and its derivatives in combination therapies is a key area of research. thno.orgnih.gov Combining A2AR antagonists with other therapeutic agents can potentially lead to synergistic effects, allowing for lower doses of individual drugs and potentially overcoming resistance mechanisms. nih.govfrontiersin.org
Synergistic Interactions with Non-Adenosinergic Agents
Preclinical studies have explored the synergistic interactions of A2AR antagonists like this compound with non-adenosinergic agents. In models of Parkinson's disease, combining this compound with L-DOPA, a standard dopaminergic treatment, has shown a synergistic effect in ameliorating parkinsonian-like muscle rigidity in rats. nih.gov This suggests that co-administration of A2AR antagonists could potentially allow for lower doses of L-DOPA in clinical practice, which may help reduce the long-term motor complications associated with L-DOPA therapy. nih.govnih.gov Another study in a rat model of Parkinson's disease demonstrated that combinations of A2A and NR2B receptor antagonists, including this compound, significantly improved motor behavior, with some combinations showing synergistic pharmacological interactions. nih.govplos.org Furthermore, combining this compound with an mGlu5 receptor antagonist (MTEP) effectively blocked conditioned reinstatement of alcohol-seeking in rats, suggesting a potential synergistic interaction between mGlu5 and A2A receptors in regulating corticostriatal afferent synapse signaling within the basal ganglia. oup.com
Immunotherapeutic Combinations
The role of adenosine in the tumor microenvironment (TME) as an immunosuppressive molecule has led to significant interest in combining A2AR antagonists with immunotherapies. mdpi.comthno.orgfrontiersin.org Blocking A2AR can enhance antitumor immunity by counteracting adenosine-mediated suppression of immune cells, particularly CD8+ T cells and natural killer (NK) cells. mdpi.comnih.govfrontiersin.org Preclinical studies using this compound have demonstrated its potential in enhancing tumor immunotherapy. mdpi.com In CD73+ mouse tumor models, this compound was found to enhance tumor immunotherapy and suppress metastases. mdpi.com Specifically, in melanoma and breast cancer mouse models, combining this compound with an anti-mouse CD73 mAb prolonged survival and reduced metastatic burden. mdpi.com Furthermore, combining this compound with anti-PD-1 therapy significantly reduced the burden of metastasis in a mouse model compared to either monotherapy alone. frontiersin.orgaacrjournals.org This synergistic effect with anti-PD-1 is attributed, in part, to increased interferon gamma (IFNγ) production by CD8+ tumor-infiltrating lymphocytes. aacrjournals.org Research also explores combining this compound with nanovaccines to trigger robust systemic antitumor immune responses by inhibiting the immunosuppressive adenosinergic pathway in the TME and activating NK and CD8+ T cells. nih.govtandfonline.com
Elucidation of Novel Therapeutic Mechanisms
Beyond its primary role as an A2AR antagonist, research continues to elucidate novel therapeutic mechanisms of this compound. Studies have shown that this compound can exert neuroprotective effects in various models. wikipedia.orgnih.govnih.gov For instance, in a mouse model of Huntington's disease, chronic treatment with this compound prevented alterations in emotional/anxious responses and abolished the increase in NMDA-induced toxicity observed in the striatum. nih.gov In models of brain injury, this compound has been shown to protect photoreceptors by inhibiting microglial activation and the inflammatory response. researchgate.net It also helped defend against apoptosis in oligodendrocytes and enhanced the proliferation of their precursors in white matter following brain injury in young rats. nih.gov These effects may involve the preservation of survival and mitotic behavior of oligodendrocyte precursor cells. nih.gov Furthermore, this compound has been shown to attenuate the outflow of glutamate (B1630785) from the striatum and prevent ischemia-promoted increases in inflammatory markers like phospho-p38 and TNF-α in microglia, and phospho-JNK in oligodendrocytes. researchgate.net These findings suggest potential therapeutic applications beyond directly modulating neuronal activity, involving anti-inflammatory and pro-survival pathways in glial cells.
Preclinical Data as Foundation for Advanced Drug Development
The extensive preclinical data generated with this compound have been instrumental in laying the foundation for the development of more advanced A2AR antagonists. Despite its pharmacokinetic limitations, this compound's potent and selective A2AR antagonism and observed efficacy in various disease models have validated the A2AR as a promising therapeutic target. nih.govfrontiersin.orgnih.gov The challenges encountered with this compound, particularly regarding its pharmacokinetics, have directly informed the design and optimization strategies for subsequent generations of A2AR antagonists, such as MK-3814, which demonstrated improved properties and progressed further in clinical evaluation. mdpi.comresearchgate.net Researchers developing new this compound analogs are now more aware of the critical relationship between drug exposure and biomarkers for efficacy, emphasizing the need to address oral exposure issues through novel formulations or pro-drug approaches. nih.gov The preclinical findings on synergistic effects in combination therapies also provide a strong rationale for exploring similar combinations with newer, clinically viable A2AR antagonists. thno.orgnih.govfrontiersin.org Thus, the preclinical legacy of this compound continues to drive innovation in the field of A2AR targeted therapeutics.
Q & A
Q. How can researchers confirm the selectivity of SCH 58261 for adenosine A2A receptors in experimental models?
Methodological Answer: To confirm selectivity, perform competitive binding assays using radiolabeled ligands (e.g., [³H]CGS 21680) against A1, A2B, and A3 receptors. Compare this compound’s inhibition constants (Ki) across receptor subtypes. Functional assays, such as cAMP accumulation in transfected cell lines (e.g., HEK293 cells expressing A2A receptors), can validate antagonism specificity. Cross-check results with receptor knockout models to rule off-target effects .
Q. What in vitro models are suitable for studying this compound’s neuroprotective effects?
Methodological Answer: Use primary neuronal cultures or cell lines (e.g., H1975 NSCLC cells) exposed to oxidative stress or excitotoxicity. Measure cell viability via MTT assays and apoptosis markers (e.g., Bax, caspase-3). Include this compound at concentrations of 0–10 µM, with controls for adenosine receptor agonists (e.g., CGS 21680). Validate results with siRNA-mediated A2A receptor knockdown .
Q. How should researchers address contradictory data on this compound’s selectivity across species?
Methodological Answer: Replicate experiments using tissue homogenates from multiple species (e.g., rat, bovine, human). Compare Ki values in radioligand binding assays and functional responses (e.g., coronary vasodilation in pig models). Discrepancies may arise from receptor subtype polymorphisms; perform sequence alignment of A2A receptors across species to identify structural variations affecting ligand binding .
Advanced Research Questions
Q. What experimental design optimizes this compound’s dosing in in vivo Parkinson’s disease models?
Methodological Answer: In 6-OHDA-lesioned rats, administer this compound intraperitoneally (0.01–2 mg/kg) alongside L-DOPA. Use rotational behavior tests and FosB/ΔFosB immunohistochemistry to quantify motor improvements. Include pharmacokinetic analysis (plasma half-life, brain penetration via LC-MS) to correlate dose with CNS efficacy. Adjust dosing intervals based on receptor occupancy studies .
Q. How can this compound’s synergistic effects with other therapeutics be systematically evaluated?
Methodological Answer: Design a factorial experiment combining this compound with drugs like L-DOPA or NMDA antagonists. Measure endpoints (e.g., rotarod performance, TNF-α levels) and analyze interactions via isobolograms or Chou-Talalay synergy indices. Use RNA sequencing to identify co-regulated pathways (e.g., JNK MAPK, Fas-L) .
Q. What statistical approaches resolve data variability in this compound’s neuroprotection studies?
Methodological Answer: Apply mixed-effects models to account for inter-animal variability in spinal injury models. Use bootstrapping for small sample sizes (n < 10). For inconsistent TNF-α or Bax results, perform meta-analysis of multiple datasets with fixed/random-effects models. Report effect sizes and confidence intervals to quantify uncertainty .
Q. How do researchers validate this compound’s target engagement in complex tissues?
Methodological Answer: Employ positron emission tomography (PET) with A2A-specific tracers (e.g., [¹¹C]SCH442416) in non-human primates. Corrogate PET signals with ex vivo autoradiography and receptor occupancy calculations. For tissue-specific effects, use conditional A2A receptor knockout mice to isolate this compound’s actions .
Data Analysis and Reproducibility
Q. What protocols ensure reproducibility of this compound’s pharmacokinetic data?
Methodological Answer: Document storage conditions (-20°C for powder, -80°C for DMSO stocks), reconstitution methods (e.g., vortexing, centrifugation), and vehicle controls. Use internal standards (e.g deuterated this compound) in LC-MS to normalize batch variations. Share raw chromatograms and calibration curves in supplementary materials .
Q. How should researchers handle conflicting results in this compound’s A2A vs. A2B receptor activity?
Methodological Answer: Re-test this compound in A2B-transfected cells using cAMP accumulation assays. Compare potency (IC50) with selective A2B antagonists (e.g., PSB-603). Perform Schild analysis to distinguish competitive vs. allosteric inhibition. Publish negative results to clarify selectivity boundaries .
Experimental Design Tables
Q. Table 1: Key Parameters for In Vivo this compound Studies
Q. Table 2: Common Pitfalls in this compound Studies
| Pitfall | Mitigation Strategy |
|---|---|
| Solvent toxicity (DMSO) | Use ≤0.1% DMSO; include vehicle controls |
| Batch variability | Source from certified suppliers; validate purity |
| Off-target A2B effects | Test in A2B-transfected systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
